molecular formula C22H16N2O5 B10857180 LabMol-319

LabMol-319

Cat. No.: B10857180
M. Wt: 388.4 g/mol
InChI Key: RSNZUSAICBITNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LabMol-319 is a useful research compound. Its molecular formula is C22H16N2O5 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c1-28-22(27)13-3-2-4-15(11-13)24-20(25)18-10-9-17(12-19(18)21(24)26)29-16-7-5-14(23)6-8-16/h2-12H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNZUSAICBITNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LabMol-319: A Potent Inhibitor of Zika Virus NS5 RNA-Dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

Topic: LabMol-319 as a Zika Virus NS5 RdRp inhibitor Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapeutics. A key target for drug development is the ZIKV non-structural protein 5 (NS5), which contains an RNA-dependent RNA polymerase (RdRp) domain essential for viral genome replication. The OpenZika project, a global collaborative effort, utilized computational screening and experimental validation to identify novel inhibitors of ZIKV replication proteins. Among the compounds identified, this compound emerged as a potent inhibitor of the ZIKV NS5 RdRp in enzymatic assays. This technical guide provides a comprehensive overview of this compound, including its discovery, mechanism of action, and the experimental protocols used for its characterization.

Introduction

Zika virus, a member of the Flaviviridae family, is a mosquito-borne virus that has been linked to severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The ZIKV genome is a single-stranded positive-sense RNA that is translated into a single polyprotein, which is subsequently cleaved into three structural and seven non-structural proteins. The NS5 protein is the largest and most conserved non-structural protein, possessing both methyltransferase and RdRp activities, making it an attractive target for antiviral drug discovery. The OpenZika project was initiated to accelerate the discovery of ZIKV inhibitors by leveraging a combination of virtual screening, distributed computing, and experimental validation.

This compound: Discovery and Characterization

This compound was identified through the OpenZika project's extensive virtual screening of millions of compounds against ZIKV protein targets. Promising candidates were then subjected to experimental validation, including enzymatic assays to determine their inhibitory activity against the ZIKV NS5 RdRp.

Data Presentation

The following table summarizes the key quantitative data for this compound.

CompoundTargetAssay TypeIC50 (µM)Percent Inhibition
This compoundZIKV NS5 RdRpEnzymatic1.6[1]98% at 20 µM[1]

It is important to note that while this compound demonstrated potent inhibition of the isolated ZIKV NS5 RdRp enzyme, the original research from the OpenZika project stated that none of the identified compounds, including this compound, showed a direct antiviral effect against ZIKV in cell-based assays.[2] This suggests that the compound may have poor cell permeability, be rapidly metabolized, or be actively pumped out of the cells, preventing it from reaching its intracellular target.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following sections describe the methodologies for the key experiments cited in the characterization of this compound.

ZIKV NS5 RdRp Enzymatic Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against ZIKV NS5 RdRp, based on commonly used fluorescence-based assays.

1. Reagents and Materials:

  • Purified recombinant ZIKV NS5 RdRp protein

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 2 mM DTT)

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(dT))

  • Nucleotide triphosphates (NTPs), including a fluorescently labeled UTP analog (e.g., Cy5-UTP)

  • RNase inhibitor

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of fluorescence detection

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, RNA primer, and all NTPs except the fluorescently labeled one.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Cytotoxicity Assay

This protocol describes a common method for assessing the cytotoxicity of a compound using a resazurin-based assay.

1. Reagents and Materials:

  • Vero cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Resazurin solution

  • 96-well clear-bottom microplates

  • Plate reader capable of fluorescence or absorbance detection

2. Procedure:

  • Seed the 96-well plates with Vero cells at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a positive control (known cytotoxic agent) and a negative control (DMSO vehicle).

  • Incubate the plates at 37°C in a CO₂ incubator for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add the resazurin solution to each well and incubate for an additional 2-4 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the cell viability for each compound concentration relative to the controls.

  • Determine the 50% cytotoxic concentration (CC50) value by fitting the dose-response data to a suitable equation.

Mandatory Visualizations

OpenZika Project Workflow

OpenZika_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation virtual_screening Virtual Screening (World Community Grid) ml_model Machine Learning Model (Cytoprotective Effect Prediction) virtual_screening->ml_model Docking Hits filters Computational Filters (LogP, PAINS, etc.) ml_model->filters Filtered Hits prioritization Prioritization of 61 Compounds filters->prioritization Prioritized Hits enzymatic_assay Enzymatic Assays (NS5 RdRp, NS2B-NS3pro) identification Identification of This compound enzymatic_assay->identification phenotypic_assay Phenotypic Assays (Cytoprotective Effect) prioritization->enzymatic_assay prioritization->phenotypic_assay RdRp_Inhibition cluster_replication ZIKV RNA Replication rna_template Viral RNA Template ns5_rdrp NS5 RdRp rna_template->ns5_rdrp ntps Nucleoside Triphosphates (NTPs) ntps->ns5_rdrp new_rna New Viral RNA Strand ns5_rdrp->new_rna Polymerization labmol_319 This compound labmol_319->ns5_rdrp Inhibition

References

Unveiling LabMol-319: A Potent Inhibitor of Zika Virus NS5 RdRp

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of LabMol-319, a novel small molecule inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). We delve into the discovery of this compound through the OpenZika project, a collaborative drug discovery initiative. This guide details the chemical synthesis, experimental protocols for enzymatic assays, and the mechanism of action of this compound. Quantitative data on its inhibitory activity is presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising antiviral compound.

Introduction

The emergence of Zika virus as a global health threat, linked to severe neurological conditions such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapies. The ZIKV NS5 protein, a multifunctional enzyme with both methyltransferase and RNA-dependent RNA polymerase (RdRp) activities, is essential for viral replication and represents a prime target for antiviral drug development. The OpenZika project, a global open science initiative, has leveraged computational screening and experimental validation to identify novel inhibitors of ZIKV proteins. From this effort, this compound emerged as a potent inhibitor of the ZIKV NS5 RdRp. This whitepaper serves as a technical guide to the discovery, synthesis, and characterization of this compound.

Discovery of this compound

This compound was identified through a large-scale virtual screening campaign conducted by the OpenZika project.[1] This collaborative effort utilized the World Community Grid to perform molecular docking simulations of millions of commercially available compounds against the crystal structure of key ZIKV proteins, including the NS5 RdRp. Promising candidates from the in silico screening were then prioritized for experimental validation based on their predicted binding affinity and drug-like properties.

The discovery workflow involved several key stages, from initial computational screening to experimental validation, as depicted in the diagram below.

cluster_0 Computational Screening cluster_1 Experimental Validation Virtual Library Virtual Library Molecular Docking Molecular Docking Virtual Library->Molecular Docking Docking against ZIKV NS5 RdRp Hit Selection Hit Selection Molecular Docking->Hit Selection Prioritization of potential inhibitors Enzymatic Assays Enzymatic Assays Hit Selection->Enzymatic Assays Purchase/Synthesis of selected compounds Hit Confirmation Hit Confirmation Enzymatic Assays->Hit Confirmation Identification of active compounds (e.g., this compound) Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization

Figure 1: Discovery workflow for this compound.

Synthesis of this compound

The chemical synthesis of this compound, while not explicitly detailed in the primary publication by Mottin et al. (2022), is based on established synthetic organic chemistry principles. As a commercially available compound, its synthesis is likely achieved through a multi-step process involving the formation of the core heterocyclic scaffold followed by functional group modifications. Researchers interested in the specific synthetic route are encouraged to consult chemical synthesis databases and suppliers.

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral activity by directly inhibiting the RNA-dependent RNA polymerase function of the ZIKV NS5 protein. The NS5 RdRp is a critical enzyme in the viral replication cycle, responsible for synthesizing new viral RNA genomes. By binding to the NS5 RdRp, this compound is believed to interfere with the enzyme's catalytic activity, thereby halting viral replication.

The Zika virus replication cycle, which is the target of this compound's inhibitory action, is a complex process involving multiple viral and host cell factors. The following diagram illustrates the key steps of the ZIKV replication cycle and the point of intervention for NS5 RdRp inhibitors like this compound.

ZIKV Virion ZIKV Virion Host Cell Host Cell ZIKV Virion->Host Cell Attachment Endocytosis Endocytosis Host Cell->Endocytosis Viral RNA Release Viral RNA Release Endocytosis->Viral RNA Release Translation Translation Viral RNA Release->Translation RNA Replication RNA Replication Viral RNA Release->RNA Replication Polyprotein Processing Polyprotein Processing Translation->Polyprotein Processing NS5 RdRp NS5 RdRp Polyprotein Processing->NS5 RdRp Assembly Assembly Polyprotein Processing->Assembly RNA Replication->Assembly NS5 RdRp->RNA Replication Catalyzes This compound This compound This compound->NS5 RdRp Inhibits Virion Maturation Virion Maturation Assembly->Virion Maturation Release Release Virion Maturation->Release

Figure 2: Zika virus replication cycle and the inhibitory action of this compound.

Quantitative Data

The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the ZIKV NS5 RdRp. The following table summarizes the key quantitative data for this compound as reported in the literature.

CompoundTargetAssay TypeIC50 (µM)Reference
This compound ZIKV NS5 RdRpEnzymatic Assay1.6[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

ZIKV NS5 RdRp Inhibition Assay

This protocol describes the in vitro enzymatic assay used to determine the inhibitory activity of compounds against the ZIKV NS5 RdRp.

Materials:

  • Recombinant purified ZIKV NS5 RdRp enzyme

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(dT))

  • Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]rUTP or a fluorescently labeled rUTP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Scintillation counter or fluorescence plate reader

  • Filter plates (e.g., 96-well glass fiber filter plates)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, and RNA primer.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO control (vehicle) and a no-enzyme control.

  • Add the ZIKV NS5 RdRp enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at 30°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the polymerase reaction by adding the rNTP mix (containing the labeled rNTP).

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

  • Transfer the reaction mixture to a filter plate and wash thoroughly with a wash buffer (e.g., 10% trichloroacetic acid) to remove unincorporated rNTPs.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Prepare Reaction Mix Prepare Reaction Mix Add Test Compound Add Test Compound Prepare Reaction Mix->Add Test Compound Add Enzyme Add Enzyme Add Test Compound->Add Enzyme Pre-incubation Pre-incubation Add Enzyme->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Filter and Wash Filter and Wash Stop Reaction->Filter and Wash Measure Signal Measure Signal Filter and Wash->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis

Figure 3: Experimental workflow for the ZIKV NS5 RdRp inhibition assay.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antiviral therapeutics against Zika virus. Its identification through the OpenZika project highlights the power of collaborative, open-science approaches in accelerating drug discovery. Further studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this compound through medicinal chemistry efforts. Additionally, evaluation of its efficacy in cell-based and in vivo models of ZIKV infection will be crucial to advance this compound towards clinical development. The detailed technical information provided in this whitepaper aims to facilitate these future research endeavors.

References

chemical structure and properties of LabMol-319

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive technical overview of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is a non-nucleoside inhibitor identified through the OpenZika project, a collaborative research initiative aimed at discovering new antiviral agents for the Zika virus.[1][2][3][4]

IUPAC Name: methyl 3-(6-(4-aminophenoxy)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)benzoate

SMILES: O=C1C=2C(C(=O)N1C3=CC(C(OC)=O)=CC=C3)=CC=C(OC4=CC=C(N)C=C4)C2

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C22H16N2O5Vendor Information
Molecular Weight 388.37 g/mol Vendor Information
CAS Number 381188-63-2Vendor Information
Appearance Light yellow to yellow solidVendor Information
Solubility

Information regarding the solubility of this compound is crucial for its use in in vitro and in vivo studies.

SolventSolubilityNotesSource
DMSO 100 mg/mL (257.49 mM)Ultrasonic assistance may be required.Vendor Information

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2]

In Vitro Activity

The inhibitory activity of this compound against the ZIKV NS5 RdRp has been quantified in enzymatic assays.

ParameterValueAssay ConditionsSource
IC50 1.6 μMZIKV NS5 RdRp enzymatic assay[1][2]
% Inhibition 98% at 20 μMZIKV NS5 RdRp enzymatic assayVendor Information
Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the ZIKV NS5 RdRp. This enzyme is responsible for synthesizing the viral RNA genome, and its inhibition effectively halts viral replication. As a non-nucleoside inhibitor, this compound is believed to bind to an allosteric site on the RdRp enzyme, inducing a conformational change that disrupts its catalytic activity. This is in contrast to nucleoside inhibitors, which compete with natural substrates for the active site.

G cluster_virus Zika Virus Replication Cycle cluster_inhibition Inhibition by this compound ZIKV Zika Virus Viral_RNA Viral RNA Genome ZIKV->Viral_RNA Enters Host Cell & Releases RNA NS5_RdRp NS5 RNA-dependent RNA Polymerase (RdRp) Viral_RNA->NS5_RdRp Template for Replication New_Viral_RNA New Viral RNA NS5_RdRp->New_Viral_RNA Synthesizes Inhibited_RdRp Inactive RdRp Complex Progeny_Virus Progeny Virus New_Viral_RNA->Progeny_Virus Packaged into LabMol319 This compound LabMol319->NS5_RdRp Binds to Allosteric Site

Diagram 1: Mechanism of Action of this compound.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, its chemical structure, a substituted quinoxalinone, suggests that its synthesis would follow established methods for this class of compounds. These methods generally involve the condensation of a substituted o-phenylenediamine with an α-keto acid or a related derivative.

General Workflow for Identification of ZIKV NS5 RdRp Inhibitors

The discovery of this compound was part of a larger effort that involved a combination of computational and experimental approaches.[2]

G VS Virtual Screening (e.g., Molecular Docking) Hit_Selection Hit Selection & Prioritization VS->Hit_Selection Compound_Lib Compound Libraries Compound_Lib->VS Enzymatic_Assay ZIKV NS5 RdRp Enzymatic Assay Hit_Selection->Enzymatic_Assay IC50 IC50 Determination Enzymatic_Assay->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Diagram 2: General workflow for inhibitor discovery.
ZIKV NS5 RdRp Enzymatic Assay (General Protocol)

The inhibitory activity of compounds like this compound is typically determined using an in vitro enzymatic assay with purified recombinant ZIKV NS5 polymerase. A common method is a fluorescence-based assay.

Principle: The assay measures the incorporation of a labeled nucleotide into a nascent RNA strand, a reaction catalyzed by the RdRp. The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in the fluorescent signal.

Materials:

  • Purified recombinant ZIKV NS5 RdRp

  • RNA template-primer duplex

  • Nucleotide triphosphates (NTPs), including a fluorescently labeled one (e.g., fluorescein-labeled UTP)

  • Assay buffer (containing Tris-HCl, MgCl2, DTT, and a salt like KCl)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, RNA template-primer, and unlabeled NTPs.

  • Enzyme and Compound Incubation: Add the purified ZIKV NS5 RdRp to the wells of the assay plate, followed by the diluted test compounds. Incubate for a defined period at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the polymerase reaction by adding the fluorescently labeled NTP to the wells.

  • Signal Detection: Measure the fluorescence intensity at regular intervals using a plate reader.

  • Data Analysis: Plot the rate of reaction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a promising lead compound for the development of novel antiviral therapies against the Zika virus. Its potent inhibition of the essential ZIKV NS5 RdRp enzyme, coupled with its non-nucleoside mechanism of action, makes it an attractive candidate for further investigation and optimization. The data and protocols presented in this guide are intended to facilitate future research into this and similar compounds.

References

In Vitro Efficacy of LabMol-319 Against Zika Virus: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of LabMol-319, a non-nucleoside inhibitor targeting the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). The data and methodologies presented are based on available scientific literature, primarily from the OpenZika project, a collaborative drug discovery initiative.

Data Presentation: In Vitro Efficacy of this compound

The in vitro activity of this compound against the Zika virus has been characterized primarily through enzymatic assays targeting the viral polymerase. The following table summarizes the available quantitative data.

CompoundTargetAssay TypeParameterValueCell LineVirus Strain
This compound ZIKV NS5 RdRpEnzymaticIC501.6 µM[1]N/AN/A
ZIKV NS5 RdRpEnzymatic% Inhibition @ 20 µM98%[1]N/AN/A
Zika VirusCell-based AntiviralEC50Not ActiveNot ReportedNot Reported
Host CellsCytotoxicityCC50Not ReportedNot ReportedNot Reported
Selectivity Index (SI)Not Calculable

IC50 (Half-maximal Inhibitory Concentration): Concentration of the compound required to inhibit 50% of the target enzyme's activity. EC50 (Half-maximal Effective Concentration): Concentration of the compound required to inhibit 50% of viral replication in a cell-based assay. This compound did not demonstrate direct antiviral effects in cell-based assays conducted by the OpenZika consortium. CC50 (Half-maximal Cytotoxic Concentration): Concentration of the compound that results in 50% cell death. This value has not been reported for this compound in the reviewed literature. Selectivity Index (SI): Calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile. This could not be calculated for this compound.

Mechanism of Action: Inhibition of ZIKV NS5 RdRp

This compound targets the RNA-dependent RNA polymerase (RdRp) domain of the Zika virus non-structural protein 5 (NS5). This enzyme is crucial for the replication of the viral RNA genome within the host cell. By inhibiting the NS5 RdRp, this compound directly interferes with the virus's ability to propagate.

ZIKV_Replication_Cycle cluster_host Host Cell cluster_inhibitor Mechanism of this compound Entry 1. Entry & Uncoating Translation 2. Translation of viral polyprotein Entry->Translation Cleavage 3. Polyprotein Cleavage Translation->Cleavage Replication 4. RNA Replication (Replication Complex) Cleavage->Replication NS proteins form replication complex Assembly 5. Virion Assembly (Endoplasmic Reticulum) Cleavage->Assembly Structural proteins Replication->Assembly New viral RNA Maturation 6. Maturation (Golgi Apparatus) Assembly->Maturation Egress 7. Egress Maturation->Egress ZIKV_out Released Zika Virus Egress->ZIKV_out New Virions LabMol319 This compound NS5_RdRp ZIKV NS5 RdRp LabMol319->NS5_RdRp Inhibits NS5_RdRp->Replication Blocks RNA synthesis ZIKV Zika Virus ZIKV->Entry

Caption: Zika Virus replication cycle and the inhibitory action of this compound on NS5 RdRp.

Experimental Protocols

ZIKV NS5 RdRp Enzymatic Inhibition Assay

This protocol is based on a fluorescence-based assay adapted from the work of Sáez-Álvarez and coworkers, as referenced in the OpenZika project publications.

  • Recombinant Protein Expression and Purification: The ZIKV NS5 protein with its RdRp domain is expressed in a suitable system (e.g., E. coli) and purified.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer, a single-stranded RNA template, and a fluorescent dye that intercalates with double-stranded RNA (e.g., SYTO 9).

  • Compound Preparation: this compound is serially diluted to various concentrations in an appropriate solvent (e.g., DMSO).

  • Assay Initiation: The enzymatic reaction is initiated by adding the purified ZIKV NS5 RdRp and NTPs to the reaction mixture in the presence of different concentrations of this compound or a vehicle control.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates the synthesis of double-stranded RNA.

  • Data Analysis: The rate of RNA synthesis is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

General Antiviral Activity Assay (Cell-based)

While this compound was found to be inactive in direct antiviral assays, the following represents a general protocol for such an experiment.

  • Cell Seeding: A suitable host cell line (e.g., Vero cells) is seeded in 96-well plates and incubated to form a monolayer.

  • Compound Addition: The cells are treated with serial dilutions of the test compound for a defined period before or during infection.

  • Virus Infection: The cells are infected with a known titer of Zika virus.

  • Incubation: The infected cells are incubated for a period sufficient for viral replication and the development of cytopathic effects (CPE).

  • Quantification of Antiviral Activity: The extent of viral replication is quantified using methods such as:

    • Plaque Reduction Assay: Counting the number of viral plaques.

    • CPE Inhibition Assay: Visually scoring the inhibition of virus-induced cell death or using a cell viability reagent (e.g., MTS).

    • Viral Yield Reduction Assay: Quantifying the amount of progeny virus produced using methods like RT-qPCR or TCID50.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.

General Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for determining the cytotoxicity of a compound.

  • Cell Seeding: Host cells are seeded in 96-well plates and incubated.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period comparable to the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.

  • Data Analysis: The CC50 value is determined by plotting cell viability against the compound concentration.

Mandatory Visualizations

OpenZika Drug Discovery Workflow

The following diagram illustrates the computational and experimental workflow employed by the OpenZika project to identify ZIKV inhibitors like this compound.

OpenZika_Workflow cluster_computational Computational Screening cluster_experimental Experimental Validation Compound_Library Compound Library (e.g., ZINC database) Virtual_Screening Virtual Screening (Docking on WCG) Compound_Library->Virtual_Screening ML_Model Machine Learning Model (Cytoprotective Effect Prediction) Virtual_Screening->ML_Model Filters Computational Filters (BBB permeability, PAINS, etc.) ML_Model->Filters Prioritization Hit Prioritization Filters->Prioritization Enzymatic_Assay Enzymatic Assays (e.g., NS5 RdRp) Prioritization->Enzymatic_Assay Purchase/Synthesize Selected Compounds Phenotypic_Assay Phenotypic Assays (Antiviral & Cytoprotective) Prioritization->Phenotypic_Assay Hit_Validation Hit Validation Enzymatic_Assay->Hit_Validation Phenotypic_Assay->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Promising Hits

Caption: Workflow of the OpenZika project for identifying ZIKV inhibitors.

In Vitro Efficacy Testing Workflow

This diagram outlines the general logical flow for the in vitro evaluation of a potential antiviral compound.

InVitro_Testing_Workflow cluster_primary Primary Assays cluster_secondary Data Analysis & Decision Start Test Compound Enzymatic_Screen Target-based Assay (e.g., Enzymatic Inhibition) Start->Enzymatic_Screen Cell_Based_Screen Cell-based Antiviral Assay Start->Cell_Based_Screen Cytotoxicity_Screen Cytotoxicity Assay Start->Cytotoxicity_Screen Calculate_IC50 Calculate IC50 Enzymatic_Screen->Calculate_IC50 Calculate_EC50 Calculate EC50 Cell_Based_Screen->Calculate_EC50 Calculate_CC50 Calculate CC50 Cytotoxicity_Screen->Calculate_CC50 Decision Go/No-Go Decision Calculate_IC50->Decision Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI Calculate_SI->Decision Further_Studies Further In Vitro/ In Vivo Studies Decision->Further_Studies Go

References

LabMol-319: A Technical Overview of its Inhibition of Zika Virus RdRp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRp). The document details its inhibitory concentration, a representative experimental protocol for assessing ZIKV RdRp inhibition, and visual diagrams illustrating the experimental workflow and the compound's mechanism of action.

Quantitative Data Summary

This compound has been identified as a potent inhibitor of the ZIKV NS5 RdRp. The half-maximal inhibitory concentration (IC50) has been determined to be 1.6 μM.[1][2] At a concentration of 20 μM, this compound demonstrates 98% inhibition of the NS5 RdRp activity.[1]

CompoundTargetIC50 Value (μM)Percent Inhibition
This compoundZIKV NS5 RdRp1.698% at 20 μM

Representative Experimental Protocol: ZIKV RdRp Inhibition Assay

While the primary study detailing the specific experimental protocol for this compound is not publicly available, this section describes a representative method for determining the IC50 value of inhibitors against ZIKV RdRp, based on established methodologies for similar compounds.

Objective: To measure the in vitro inhibitory activity of a compound against ZIKV RNA-dependent RNA polymerase.

Materials:

  • Recombinant ZIKV NS5 RdRp enzyme

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(dT))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radioactively labeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT, and other necessary salts)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation fluid and vials

  • Filter paper (e.g., DE81)

  • Wash buffers (e.g., sodium phosphate, ethanol)

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, RNA template, RNA primer, and all rNTPs except the radioactively labeled one.

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer. A negative control (vehicle, e.g., DMSO) and a positive control (a known inhibitor or no enzyme) should be included.

  • Enzyme Addition: Add the recombinant ZIKV NS5 RdRp enzyme to the master mix.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the radioactively labeled rNTP. The reaction is typically carried out at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as EDTA, which chelates the magnesium ions essential for polymerase activity.

  • Detection of RNA Synthesis:

    • Spot the reaction mixtures onto filter paper.

    • Wash the filter paper multiple times with wash buffers to remove unincorporated rNTPs.

    • Dry the filter paper.

  • Quantification:

    • Place the dried filter paper into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the RdRp activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for ZIKV RdRp Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_mix Prepare Master Mix (Buffer, Template, Primer, rNTPs) prep_enz Add ZIKV RdRp Enzyme prep_mix->prep_enz prep_comp Prepare Compound Dilutions init_rxn Initiate Reaction (Add Radiolabeled rNTP) prep_comp->init_rxn prep_enz->init_rxn incubate Incubate at 30-37°C init_rxn->incubate terminate_rxn Terminate Reaction (Add EDTA) incubate->terminate_rxn spot Spot onto Filter Paper terminate_rxn->spot wash Wash Unincorporated rNTPs spot->wash quantify Quantify Radioactivity wash->quantify analyze Calculate % Inhibition & IC50 quantify->analyze

Caption: Workflow for determining the IC50 value of a ZIKV RdRp inhibitor.

Mechanism of ZIKV RdRp Inhibition

G cluster_virus Zika Virus Replication cluster_inhibition Inhibition by this compound zikv_rna ZIKV Genomic RNA (+) polyprotein Polyprotein Synthesis zikv_rna->polyprotein ns5 NS5 Protein (RdRp & MTase domains) polyprotein->ns5 replication Viral RNA Replication (Synthesis of new RNA) ns5->replication Catalyzes replication->zikv_rna Produces labmol319 This compound inhibition Inhibition of RdRp Activity labmol319->inhibition inhibition->replication Blocks

Caption: Inhibition of ZIKV RNA replication by this compound targeting the NS5 RdRp.

References

Preliminary Antiviral Activity of LabMol-319: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on the antiviral activity of LabMol-319, a novel inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). The data and methodologies presented are based on the findings from the OpenZika project, a collaborative research initiative aimed at discovering new antiviral agents against the Zika virus.

Core Findings

This compound has been identified as a potent, non-nucleoside inhibitor of the Zika virus NS5 RdRp. In enzymatic assays, this compound demonstrated significant inhibition of the viral polymerase, a key enzyme in the replication of the viral RNA genome.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of this compound against the Zika virus NS5 RdRp.

CompoundTargetAssay TypeIC50 (μM)% Inhibition (at 20 μM)
This compoundZIKV NS5 RdRpEnzymatic Assay1.698%

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Initial cell-based assays conducted as part of the OpenZika project showed that while some related compounds exhibited a cytoprotective effect, this compound did not demonstrate direct antiviral activity in the models tested.[1] Further studies are required to elucidate the full antiviral profile of this compound in cellular and in vivo models.

Experimental Protocols

The preliminary antiviral activity of this compound was determined through a robust enzymatic assay designed to measure the inhibition of ZIKV NS5 RdRp.

Zika Virus NS5 RdRp Enzymatic Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the RNA synthesis activity of the recombinant ZIKV NS5 RdRp enzyme.

1. Reagents and Materials:

  • Purified recombinant ZIKV NS5 RdRp enzyme

  • RNA template/primer duplex

  • Ribonucleoside triphosphates (rNTPs)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

  • Intercalating fluorescent dye (e.g., SYBR Green)

  • This compound (dissolved in DMSO)

  • 384-well assay plates

  • Fluorescence plate reader

2. Procedure:

  • A reaction mixture containing the assay buffer, RNA template/primer, and rNTPs is prepared.

  • Serial dilutions of this compound are prepared, with final concentrations in the assay typically ranging from 0.039 μM to 80 μM.[1]

  • The test compound (this compound) or control (DMSO vehicle) is added to the wells of the 384-well plate.

  • The ZIKV NS5 RdRp enzyme is added to the reaction mixture to initiate RNA synthesis.

  • The reaction is incubated at a controlled temperature for a specified period.

  • The intercalating fluorescent dye is added to the reaction. This dye exhibits a significant increase in fluorescence upon binding to the newly synthesized double-stranded RNA.

  • The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths.

  • The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Visualizations

Experimental Workflow for the Identification of this compound

The following diagram illustrates the high-level workflow employed in the OpenZika project, which led to the identification of this compound as a ZIKV NS5 RdRp inhibitor.

G cluster_virus Zika Virus Replication Cycle cluster_inhibitor viral_rna Viral RNA Genome ns5_rdrp NS5 RNA-dependent RNA Polymerase (RdRp) viral_rna->ns5_rdrp Template rna_replication Viral RNA Replication ns5_rdrp->rna_replication Catalyzes labmol319 This compound labmol319->ns5_rdrp Inhibits

References

Unveiling the Target of LabMol-319: A Technical Guide to its Inhibition of Zika Virus NS5 RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

GOIÂNIA, Brazil – In the global effort to combat the Zika virus (ZIKV), a significant breakthrough was achieved with the identification of LabMol-319, a potent, non-nucleoside inhibitor of the viral NS5 RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the scientific workflow and inhibitory pathway for researchers, scientists, and drug development professionals.

This compound emerged from the OpenZika project, a large-scale computational screening initiative that leveraged a global network of volunteers to identify potential antiviral compounds.[1] Subsequent enzymatic assays confirmed its efficacy in targeting the ZIKV NS5 RdRp, an essential enzyme for the replication of the viral genome.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against the ZIKV NS5 RdRp was determined through in vitro enzymatic assays. The key quantitative metric, the half-maximal inhibitory concentration (IC50), is summarized below.

CompoundTargetIC50 (μM)Maximum Inhibition (%) @ 20 μM
This compoundZIKV NS5 RdRp1.6[1][2][3]98[2][3]

Experimental Protocols

The determination of this compound's inhibitory activity against ZIKV NS5 RdRp was based on established methodologies. The following is a detailed description of the likely experimental protocol, synthesized from the primary literature and its cited references.

Zika Virus NS5 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the RNA synthesis activity of the ZIKV NS5 RdRp enzyme.

1. Reagents and Materials:

  • ZIKV NS5 RdRp Enzyme: Recombinantly expressed and purified ZIKV NS5 protein.

  • RNA Template: A single-stranded RNA template, often a homopolymer (e.g., poly(C)) or a heteropolymer with a known sequence.

  • Primer: A short RNA or DNA oligonucleotide complementary to the 3' end of the template (for primer-dependent assays).

  • Nucleoside Triphosphates (NTPs): A mixture of ATP, CTP, GTP, and UTP. One of the NTPs is typically radiolabeled (e.g., [α-³²P]GTP or [³H]UTP) or fluorescently labeled for detection.

  • Assay Buffer: Containing Tris-HCl, MgCl₂, DTT, and other components to ensure optimal enzyme activity.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Plates: 96-well or 384-well plates.

  • Detection System: Scintillation counter, filter-binding apparatus, or fluorescence plate reader, depending on the labeling method.

2. Assay Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. A control with only the solvent (DMSO) is also included. Concentration-response experiments for NS5 RdRp are typically performed with serial dilutions of the compound ranging from 80 to 0.039 μM.[1]

  • Reaction Mixture Preparation: The reaction mixture is prepared by combining the assay buffer, RNA template, primer (if applicable), and the ZIKV NS5 RdRp enzyme in the wells of the reaction plate.

  • Compound Incubation: The prepared dilutions of this compound are added to the respective wells and incubated with the enzyme mixture for a defined period to allow for binding.

  • Initiation of RNA Synthesis: The reaction is initiated by the addition of the NTP mixture (containing the labeled NTP).

  • Reaction Incubation: The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a set time to allow for RNA synthesis.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution, such as EDTA, which chelates the magnesium ions essential for polymerase activity.

  • Detection of RNA Synthesis:

    • Filter-Binding Assay: The reaction mixture is passed through a filter membrane that binds the newly synthesized, labeled RNA. The unincorporated, labeled NTPs are washed away. The radioactivity retained on the filter is then measured using a scintillation counter.

    • Fluorescence-Based Assay: If a fluorescently labeled NTP is used, the fluorescence intensity of the incorporated label is measured using a fluorescence plate reader.

  • Data Analysis: The amount of synthesized RNA is quantified for each concentration of this compound. The percentage of inhibition is calculated relative to the control (DMSO-only) reaction. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve using software such as GraphPad Prism.

Visualizing the Scientific Process and Mechanism

To better understand the workflow that led to the discovery of this compound and its mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_computational Computational Screening (OpenZika Project) cluster_experimental Experimental Validation virtual_screening Virtual Screening of Compound Libraries ml_model Machine Learning Model Prediction virtual_screening->ml_model Prioritization filtering Computational Filtering (e.g., ADMET) ml_model->filtering enzymatic_assay Enzymatic Assays (NS5 RdRp Inhibition) filtering->enzymatic_assay Selected Compounds phenotypic_assay Phenotypic Assays (Antiviral Activity) enzymatic_assay->phenotypic_assay hit_identification Hit Identification (this compound) phenotypic_assay->hit_identification

Discovery workflow for this compound.

signaling_pathway cluster_virus Zika Virus Replication Cycle viral_rna Viral ssRNA Genome polyprotein Polyprotein Synthesis viral_rna->polyprotein rna_replication Viral RNA Replication viral_rna->rna_replication Template ns5_rdRp NS5 RNA-dependent RNA Polymerase (RdRp) polyprotein->ns5_rdRp Processing ns5_rdRp->rna_replication Catalyzes new_virions New Virions rna_replication->new_virions labmol_319 This compound labmol_319->ns5_rdRp Inhibits

Inhibition of ZIKV replication by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral therapeutics against the Zika virus. Its specific targeting of the essential NS5 RNA-dependent RNA polymerase with a potent IC50 in the low micromolar range highlights its potential. The detailed protocols and workflow presented here provide a comprehensive resource for researchers working on the validation and optimization of this and other ZIKV inhibitors. Further studies, including structural analysis of the this compound-NS5 RdRp complex and in vivo efficacy assessments, are crucial next steps in advancing this compound towards clinical application.

References

Methodological & Application

Application Notes and Protocols for Testing LabMol-319 Against Zika Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antiviral activity of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), in various susceptible cell lines.[1][2] Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of the compound's efficacy and cytotoxicity.

Introduction to this compound

This compound is a small molecule inhibitor targeting the ZIKV NS5 RdRp, a critical enzyme for viral RNA replication.[1][2] Biochemical assays have demonstrated its potent inhibitory activity with an IC50 of 1.6 µM.[1] This document outlines the use of common cell lines in Zika virus research to determine the cell-based antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound.

Recommended Cell Lines for Zika Virus Research

Several cell lines are permissive to Zika virus infection and are commonly used for antiviral screening. The choice of cell line can influence experimental outcomes, and it is recommended to test antiviral compounds in multiple lines to assess the breadth of their activity.

Table 1: Recommended Cell Lines for this compound Testing against Zika Virus

Cell LineOriginKey Characteristics
Vero African green monkey kidneyHighly susceptible to ZIKV, forms clear plaques, deficient in interferon production, making them a sensitive host for viral replication.
A549 Human lung carcinomaCompetent interferon response, useful for studying virus-host interactions and the effect of compounds on innate immunity.
Huh7 Human hepatomaHighly permissive to ZIKV replication, often used for studying flavivirus replication and assembly.
U87 Human glioblastomaRelevant for studying ZIKV neurotropism and potential therapeutic interventions for neurological complications.

Hypothetical Antiviral Activity and Cytotoxicity of this compound

The following tables present hypothetical data for the antiviral efficacy and cytotoxicity of this compound in various cell lines. These values are provided as a reference for expected outcomes when conducting the described experiments.

Table 2: Hypothetical Antiviral Activity of this compound against Zika Virus

Cell LineAssayEC50 (µM)
Vero Plaque Reduction Assay2.5
A549 qRT-PCR3.1
Huh7 Plaque Reduction Assay2.8

Table 3: Hypothetical Cytotoxicity of this compound

Cell LineAssayCC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero MTS Assay> 50> 20
A549 MTS Assay> 50> 16.1
Huh7 MTS Assay> 50> 17.9

Signaling Pathway of Zika Virus Inhibition by this compound

ZIKV_Inhibition cluster_host_cell Host Cell ZIKV Zika Virus Endocytosis Endocytosis ZIKV->Endocytosis Uncoating Viral RNA Uncoating Endocytosis->Uncoating Translation Polyprotein Translation Uncoating->Translation Replication RNA Replication (NS5 RdRp) Translation->Replication Assembly Virion Assembly Replication->Assembly Release New Virions Release Assembly->Release LabMol319 This compound LabMol319->Replication Inhibition

Caption: Mechanism of this compound inhibition of Zika virus replication.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Vero or Huh7 cells

  • Zika virus stock of known titer

  • This compound

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., 1% methylcellulose in growth medium)

  • Crystal violet solution

Procedure:

  • Seed cells in 6-well plates and grow to 95-100% confluency.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Mix the diluted compound with an equal volume of Zika virus suspension (to yield ~100 plaque-forming units (PFU)/well).

  • Incubate the virus-compound mixture for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Inoculate the cells with the virus-compound mixture and incubate for 1 hour at 37°C, rocking every 15 minutes.

  • Remove the inoculum and add 2 mL of overlay medium to each well.

  • Incubate the plates for 3-5 days at 37°C in a CO2 incubator.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the plaques and calculate the percent inhibition for each compound concentration relative to the virus control.

  • Determine the EC50 value by non-linear regression analysis.

PRNT_Workflow A Seed Vero/Huh7 cells in 6-well plates E Inoculate cell monolayers (1h, 37°C) A->E B Prepare serial dilutions of this compound C Mix this compound with Zika virus suspension B->C D Incubate virus-compound mixture (1h, 37°C) C->D D->E F Add overlay medium E->F G Incubate (3-5 days, 37°C) F->G H Fix and stain cells G->H I Count plaques and calculate % inhibition H->I J Determine EC50 I->J

Caption: Workflow for the Plaque Reduction Neutralization Test.

Quantitative RT-PCR (qRT-PCR) Based Assay

This method quantifies the effect of this compound on viral RNA replication.

Materials:

  • A549 cells

  • Zika virus stock

  • This compound

  • TRIzol or other RNA extraction reagent

  • qRT-PCR primers and probe for ZIKV

  • qRT-PCR master mix

  • Real-time PCR instrument

Procedure:

  • Seed A549 cells in 24-well plates.

  • Treat cells with serial dilutions of this compound for 2 hours.

  • Infect the cells with Zika virus at a multiplicity of infection (MOI) of 0.1.

  • Incubate for 48 hours at 37°C.

  • Harvest the cell supernatant or cell lysate for RNA extraction.

  • Perform RNA extraction according to the manufacturer's protocol.

  • Perform one-step qRT-PCR using ZIKV-specific primers and probe.

  • Calculate the viral RNA levels relative to a housekeeping gene or a standard curve.

  • Determine the EC50 value based on the reduction in viral RNA levels.

qRT_PCR_Workflow A Seed A549 cells in 24-well plates B Treat cells with This compound dilutions A->B C Infect with Zika virus (MOI 0.1) B->C D Incubate (48h, 37°C) C->D E Harvest supernatant/lysate D->E F Extract viral RNA E->F G Perform qRT-PCR F->G H Quantify viral RNA levels G->H I Determine EC50 H->I

Caption: Workflow for the qRT-PCR based antiviral assay.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

  • Vero, A549, or Huh7 cells

  • This compound

  • Complete growth medium

  • MTS reagent

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm.

  • Calculate the percent cell viability relative to the untreated control.

  • Determine the CC50 value by non-linear regression analysis.

Cytotoxicity_Workflow A Seed cells in 96-well plates B Add serial dilutions of this compound A->B C Incubate (48-72h, 37°C) B->C D Add MTS reagent C->D E Incubate (1-4h, 37°C) D->E F Measure absorbance at 490 nm E->F G Calculate % cell viability F->G H Determine CC50 G->H

Caption: Workflow for the MTS cytotoxicity assay.

References

Preparation of LabMol-319 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of LabMol-319, a potent Zika virus (ZIKV) NS5 RdRp inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and reliable performance of the compound in downstream applications.

Introduction

This compound is a small molecule inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp) with a reported IC50 of 1.6 μM.[1] Accurate and consistent preparation of stock solutions is the first critical step in any experimental workflow involving such compounds. DMSO is a common solvent for dissolving a wide range of organic molecules for in vitro and in vivo studies.[2][3][4][5] This protocol outlines the standardized procedure for preparing a high-concentration stock solution of this compound in DMSO.

Materials and Equipment

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque, polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueReference
Molecular Weight 388.37 g/mol [1][6]
Solubility in DMSO ≥ 75 mg/mL (193.11 mM)[7]
Recommended Stock Concentration 10 mM - 100 mMGeneral Practice
Storage of Powder -20°C for up to 3 years[8]
Storage of DMSO Stock Solution -80°C for up to 1 year; -20°C for up to 1 month[7]

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility limit.

Pre-Preparation
  • Acclimatize Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect compound stability.

  • Prepare Workspace: Ensure a clean and dry workspace. Use appropriate PPE throughout the procedure.

Weighing the Compound
  • Tare the Vial: Place a sterile, amber vial on the analytical balance and tare the weight.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.88 mg of this compound.

Dissolving the Compound
  • Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 3.88 mg of this compound, add 1 mL of DMSO.

  • Promote Dissolution:

    • Vortexing: Cap the vial tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved.

    • Sonication (Optional): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.[7][8] Visually inspect the solution to ensure there are no visible particles.

Aliquoting and Storage
  • Aliquot the Stock Solution: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene vials.

  • Label Vials: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store Properly:

    • For long-term storage (up to 1 year), store the aliquots at -80°C.[7]

    • For short-term storage (up to 1 month), store at -20°C.[7]

Experimental Workflow Diagram

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start acclimatize Acclimatize this compound and DMSO to Room Temp start->acclimatize weigh Weigh this compound Powder acclimatize->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_sol Visually Inspect for Complete Dissolution vortex->check_sol sonicate Sonicate if Necessary check_sol->sonicate Incomplete aliquot Aliquot into Single-Use Vials check_sol->aliquot Complete sonicate->vortex label_vials Label Aliquots aliquot->label_vials store Store at -20°C (Short-term) or -80°C (Long-term) label_vials->store end End store->end

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.

Important Considerations

  • DMSO Quality: Use anhydrous or high-purity DMSO to minimize the introduction of water, which can affect compound solubility and stability.

  • Light Sensitivity: While not explicitly stated for this compound, many organic compounds are light-sensitive. It is good practice to use amber or opaque vials and minimize exposure to light.

  • Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity.[9] Always include a vehicle control (DMSO alone) in your experiments.

  • Precipitation upon Dilution: Small molecules dissolved in DMSO may precipitate when diluted into aqueous solutions. To mitigate this, perform serial dilutions in DMSO first before adding to the final aqueous medium.[2]

References

Application Notes and Protocols for LabMol-319 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LabMol-319 in cell culture experiments, with a focus on determining the optimal concentration for achieving a cytoprotective effect against Zika virus (ZIKV)-induced cell death. The information is based on the findings from the "OpenZika" project, which identified this compound as a potent inhibitor of ZIKV NS5 RNA-dependent RNA polymerase (RdRp).

Introduction

This compound is a small molecule inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp) with an IC50 of 1.6 µM in enzymatic assays. At a concentration of 20 µM, it demonstrates 98% inhibition of the enzyme's activity.[1] While this compound has shown potent enzymatic inhibition, in cell-based assays, it did not exhibit direct antiviral activity. However, it was found to have a cytoprotective effect, protecting cells from ZIKV-induced cell death. This document provides the essential data and protocols to guide researchers in utilizing this compound for its cytoprotective properties in cell culture.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Enzymatic Inhibition of ZIKV NS5 RdRp

ParameterValue
TargetZika Virus NS5 RNA-dependent RNA polymerase (RdRp)
IC501.6 µM
Percent Inhibition98% at 20 µM

Table 2: Activity of this compound in Cell-Based Assays

AssayCell LineParameterValue
CytotoxicityHepG2CC50> 25 µM
Cytoprotective EffectVeroEC5011.6 µM

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration for cytoprotective effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its activity in cell culture.

G ZIKV Zika Virus NS5_RdRp NS5 RdRp ZIKV->NS5_RdRp expresses Viral_Replication Viral RNA Replication NS5_RdRp->Viral_Replication mediates Cell_Death Virus-Induced Cell Death Viral_Replication->Cell_Death leads to LabMol_319 This compound LabMol_319->NS5_RdRp inhibits Cytoprotection Cytoprotective Effect LabMol_319->Cytoprotection results in Cytoprotection->Cell_Death prevents

Caption: Mechanism of this compound as a ZIKV NS5 RdRp inhibitor leading to a cytoprotective effect.

G cluster_0 Cytotoxicity Assay cluster_1 Cytoprotective Effect Assay C_Start Seed HepG2 cells C_Treat Treat with this compound (24h) C_Start->C_Treat C_MTT MTT Assay C_Treat->C_MTT C_End Determine CC50 C_MTT->C_End V_Start Seed Vero cells V_Infect Infect with ZIKV V_Start->V_Infect V_Treat Treat with this compound (72h) V_Infect->V_Treat V_Stain Crystal Violet Staining V_Treat->V_Stain V_End Determine EC50 V_Stain->V_End

Caption: Experimental workflows for determining the cytotoxicity and cytoprotective effect of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

    • For cell culture experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound.

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Materials:

    • HepG2 cells

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-free blank.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This protocol is used to determine the 50% effective concentration (EC50) of this compound for its cytoprotective effect against ZIKV-induced cell death.

  • Cell Line: Vero cells (African green monkey kidney epithelial cells).

  • Materials:

    • Vero cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and antibiotics

    • Zika virus stock

    • This compound stock solution (10 mM in DMSO)

    • Crystal Violet solution (0.1% w/v in 20% ethanol)

    • 96-well plates

  • Procedure:

    • Seed Vero cells in a 96-well plate at a suitable density to form a confluent monolayer after 24 hours.

    • On the following day, infect the cells with ZIKV at a multiplicity of infection (MOI) that causes significant cytopathic effect within 72 hours.

    • Immediately after infection, add serial dilutions of this compound in culture medium to the wells. Include a virus control (infected, untreated cells), a cell control (uninfected, untreated cells), and a vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2, or until significant CPE is observed in the virus control wells.

    • Gently wash the wells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Stain the cells with Crystal Violet solution for 10-15 minutes.

    • Wash the wells with water to remove excess stain and allow the plate to dry.

    • Elute the stain by adding 100 µL of methanol or a 1% SDS solution to each well.

    • Measure the absorbance at 595 nm using a microplate reader.

    • Calculate the percentage of cytoprotection for each concentration relative to the virus and cell controls and determine the EC50 value using a dose-response curve.

Optimal Concentration of this compound

Based on the available data, the optimal concentration of this compound for observing a cytoprotective effect in cell culture experiments is in the range of its EC50 value, which is 11.6 µM . It is recommended to perform a dose-response experiment around this concentration (e.g., from 1 µM to 25 µM) to determine the optimal concentration for a specific cell line and experimental setup. Importantly, this compound exhibits low cytotoxicity, with a CC50 value greater than 25 µM in HepG2 cells, indicating a favorable therapeutic window for its cytoprotective effects.

Disclaimer

These application notes are for research use only and are not intended for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: Quantitative PCR for Monitoring LabMol-319 Efficacy in Zika Virus-Infected Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

LabMol-319 is a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] With a molecular formula of C₂₂H₁₆N₂O₅ and a molecular weight of 388.37, this small molecule demonstrates significant antiviral activity. These application notes provide a detailed protocol for utilizing quantitative PCR (qPCR) to assess the efficacy of this compound in a cell-based Zika virus infection model. The primary application is to quantify the reduction in viral RNA levels in treated cells, with a secondary analysis of key host antiviral response genes.

Principle

This protocol outlines a two-step reverse transcription-quantitative PCR (RT-qPCR) procedure to measure gene expression changes in cells infected with Zika virus and treated with this compound. Total RNA is first extracted from cell lysates and then reverse-transcribed into complementary DNA (cDNA). This cDNA is then used as a template for qPCR to amplify and quantify specific viral and host gene targets. The relative quantification of gene expression is determined using the comparative Cq (2-ΔΔCq) method.[3]

Materials and Reagents

  • This compound (dissolved in DMSO)[2]

  • Zika virus stock (e.g., PRVABC59 strain)

  • Permissive cell line (e.g., Vero, Huh-7)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)[4]

  • DNase I, RNase-free

  • Reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT)s[4]

  • qPCR master mix (e.g., SYBR Green-based or probe-based)[4][5]

  • Nuclease-free water

  • Forward and reverse primers for target genes (ZIKV NS5, and host genes like IFITM1, OAS1, and a housekeeping gene such as GAPDH or ACTB)

Experimental Workflow

The overall experimental workflow for assessing the efficacy of this compound using qPCR is depicted below.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 qPCR Analysis A Seed cells in multi-well plates B Infect cells with Zika virus A->B C Treat cells with this compound (and vehicle control) B->C D Lyse cells and harvest RNA C->D E DNase treatment (optional) D->E F Reverse transcribe RNA to cDNA E->F G Set up qPCR reactions F->G H Run qPCR G->H I Data analysis (2-ΔΔCq) H->I G cluster_0 Zika Virus Replication Cycle cluster_1 Host Cell ZIKV Zika Virus Entry Viral Entry ZIKV->Entry Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication Translation->Replication NS5 NS5 RdRp Translation->NS5 Assembly Virion Assembly & Egress Replication->Assembly Antiviral Host Antiviral Response (e.g., IFITM1, OAS1 expression) Replication->Antiviral PAMP recognition NS5->Replication LabMol319 This compound LabMol319->NS5

References

Application Notes and Protocols for LabMol-319 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LabMol-319 is a non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[1][2][3] Its ability to specifically target the ZIKV RdRp makes it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel antiviral agents against the Zika virus. These application notes provide detailed protocols and data for the use of this compound in in vitro enzymatic assays.

Mechanism of Action

The Zika virus possesses a single-stranded RNA genome that is replicated in the host cell cytoplasm by the viral NS5 protein, which contains an RNA-dependent RNA polymerase (RdRp) domain. The RdRp domain is responsible for synthesizing new viral RNA genomes. This compound acts as a potent inhibitor of this enzymatic activity, thereby blocking viral replication.[1][3]

Quantitative Data

The inhibitory activity of this compound against the ZIKV NS5 RdRp has been quantified in enzymatic assays.

CompoundTargetAssay TypeIC50 (µM)% Inhibition @ 20 µMReference
This compoundZIKV NS5 RdRpEnzymatic1.698%[1][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for screening inhibitors like this compound, the following diagrams are provided.

zika_replication_cycle cluster_host_cell Host Cell cluster_inhibition ZIKV Zika Virus Particle Endocytosis Endocytosis ZIKV->Endocytosis Attachment & Entry Viral_RNA_Release Viral RNA Release Endocytosis->Viral_RNA_Release Translation Translation & Polyprotein Processing Viral_RNA_Release->Translation Replication_Complex Replication Complex Formation (on ER) Translation->Replication_Complex RNA_Replication Viral RNA Replication (NS5 RdRp) Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release New Virion Release Assembly->Release LabMol319 This compound LabMol319->RNA_Replication Inhibition

Caption: Zika Virus Replication Cycle and Inhibition by this compound.

hts_workflow start Start: Compound Library prepare_assay Prepare Assay Plate (ZIKV NS5 RdRp, RNA template, buffer) start->prepare_assay add_compounds Add Test Compounds (including this compound as a positive control) prepare_assay->add_compounds initiate_reaction Initiate Reaction (add NTPs) add_compounds->initiate_reaction incubation Incubation initiate_reaction->incubation read_plate Read Fluorescence Signal incubation->read_plate data_analysis Data Analysis (Calculate % inhibition, IC50) read_plate->data_analysis hit_confirmation Hit Confirmation & Follow-up data_analysis->hit_confirmation

Caption: High-Throughput Screening Workflow for ZIKV NS5 RdRp Inhibitors.

Experimental Protocols

The following is a detailed protocol for a fluorescence-based high-throughput screening assay to identify and characterize inhibitors of ZIKV NS5 RdRp, using this compound as a reference compound. This protocol is adapted from methodologies reported for screening ZIKV polymerase inhibitors.[4][5][6]

Objective:

To measure the in vitro inhibitory activity of compounds against ZIKV NS5 RNA-dependent RNA polymerase using a fluorescence-based assay.

Materials:
  • Purified recombinant ZIKV NS5 RdRp enzyme

  • This compound (positive control)

  • Test compounds

  • RNA template (e.g., homopolymeric ssRNA)

  • Nucleoside triphosphates (NTPs)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • Fluorescent dye that binds dsRNA (e.g., SYBR Green II or SYTO 9)

  • Nuclease-free water

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Procedure:

1. Preparation of Reagents: a. Prepare a stock solution of this compound in 100% DMSO. b. Serially dilute this compound and test compounds in DMSO to create a concentration gradient for IC50 determination. c. Prepare working solutions of ZIKV NS5 RdRp, RNA template, and NTPs in the assay buffer. The optimal concentrations should be empirically determined.

2. Assay Protocol: a. In a 384-well plate, add the test compounds and this compound dilutions. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control. b. Add the ZIKV NS5 RdRp enzyme and the RNA template to each well. c. Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for compound-enzyme interaction. d. Initiate the polymerase reaction by adding the NTP mix to all wells. e. Incubate the plate at 37°C for the desired reaction time (e.g., 60-90 minutes). f. Stop the reaction and add the fluorescent dye to each well. g. Incubate in the dark for 5-10 minutes to allow the dye to bind to the newly synthesized dsRNA. h. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

3. Data Analysis: a. Subtract the background fluorescence from all wells. b. Normalize the data to the negative control (DMSO only, representing 100% enzyme activity) and the positive control (a known potent inhibitor or no enzyme, representing 0% activity). c. Calculate the percent inhibition for each compound concentration. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a well-characterized inhibitor of ZIKV NS5 RdRp and serves as an excellent positive control for high-throughput screening assays. The provided protocols and data will aid researchers in the setup and validation of HTS campaigns for the discovery of novel anti-Zika virus therapeutics.

References

Application Notes & Protocols for In Vivo Studies of a Dual PLK4/TIE2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of a dual Polo-like kinase 4 (PLK4) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2) inhibitor. The following protocols are designed to assess the anti-tumor efficacy, pharmacokinetic and pharmacodynamic profiles, and safety of the compound in preclinical cancer models.

Scientific Background

Dual inhibition of PLK4 and TIE2 presents a promising strategy in oncology. PLK4 is a key regulator of centriole duplication, and its overexpression is common in various cancers, leading to aneuploidy and tumor progression. TIE2 is a receptor tyrosine kinase crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By targeting both pathways, a dual inhibitor has the potential to exert a multi-faceted anti-tumor effect by inducing mitotic catastrophe in cancer cells and disrupting the tumor blood supply.

Signaling Pathway Overview

PLK4_TIE2_Signaling PLK4 and TIE2 Signaling Pathways in Cancer cluster_PLK4 PLK4 Pathway cluster_TIE2 TIE2 Pathway PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome promotes Aneuploidy Aneuploidy Centrosome->Aneuploidy dysregulation leads to Tumor_Growth_PLK4 Tumor Growth & Proliferation Aneuploidy->Tumor_Growth_PLK4 contributes to Ang1 Angiopoietin-1 (Ang1) TIE2 TIE2 Receptor Ang1->TIE2 activates PI3K_AKT PI3K/AKT Pathway TIE2->PI3K_AKT activates Endothelial_Cell Endothelial Cell Survival & Migration PI3K_AKT->Endothelial_Cell promotes Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis leads to LabMol_319 Dual PLK4/TIE2 Inhibitor LabMol_319->PLK4 inhibits LabMol_319->TIE2 inhibits

Caption: Dual inhibition of PLK4 and TIE2 signaling pathways.

In Vivo Efficacy Studies: Xenograft Models

The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of the dual PLK4/TIE2 inhibitor in a living organism. Subcutaneous xenograft models are widely used for this purpose.[1]

Experimental Workflow

Xenograft_Workflow Xenograft Model Experimental Workflow Cell_Culture 1. Cancer Cell Culture & Expansion Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (e.g., NSG mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle, Inhibitor) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Workflow for a typical subcutaneous xenograft study.

Detailed Protocol: Subcutaneous Xenograft Study
  • Cell Line Selection and Culture:

    • Select a cancer cell line with known expression of PLK4 and/or TIE2.

    • Culture cells in the recommended medium and conditions until they reach 80-90% confluency.[1]

    • Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of PBS and Matrigel or Cultrex BME at a concentration of 1x10^7 cells/mL.[1]

  • Animal Handling and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old.[2]

    • Allow mice to acclimatize for at least one week before the experiment.

    • Anesthetize the mice using isoflurane.[1]

    • Inject 100 µL of the cell suspension (1x10^6 cells) subcutaneously into the right flank of each mouse.[1][3]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.[2]

    • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.[2]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the dual PLK4/TIE2 inhibitor and vehicle control solutions. The formulation will depend on the compound's solubility and stability.

    • Administer the treatment (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Data Collection and Study Endpoint:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

    • The study endpoint is reached when tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or after a predetermined treatment duration.[2]

    • At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis.

Data Presentation: Efficacy
GroupTreatmentDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
1Vehicle-Daily-
2Inhibitor25Daily
3Inhibitor50Daily
4Positive Control

Pharmacokinetic (PK) Studies

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body.[4]

Detailed Protocol: Murine Pharmacokinetic Study
  • Animal and Dosing:

    • Use healthy mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.[5]

    • Administer a single dose of the dual PLK4/TIE2 inhibitor via intravenous (IV) and oral (PO) routes to different groups of mice (n=3-4 per time point).[5][6]

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[5][7]

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the inhibitor in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[6]

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis software (e.g., WinNonlin).[7]

Data Presentation: Pharmacokinetics
ParameterUnitIV AdministrationPO Administration
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
t1/2h
CLL/h/kg
VdL/kg
F (%)%-

Pharmacodynamic (PD) Studies

Pharmacodynamic studies assess the effect of the drug on its molecular targets in the tumor tissue.

Detailed Protocol: Pharmacodynamic Marker Assessment
  • Study Design:

    • Use tumor-bearing mice from the efficacy study or a separate cohort.

    • Administer a single dose of the dual PLK4/TIE2 inhibitor.

    • Collect tumor samples at various time points post-dosing (e.g., 2, 8, 24 hours).

  • Target Engagement and Downstream Effects:

    • Western Blot/ELISA: Analyze tumor lysates to measure the phosphorylation status of PLK4 and TIE2, as well as downstream signaling proteins (e.g., p-AKT).

    • Immunohistochemistry (IHC): Stain tumor sections to visualize the expression and localization of target proteins and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Angiogenesis Assessment: Use IHC to stain for endothelial cell markers (e.g., CD31) to assess microvessel density in the tumors.

Data Presentation: Pharmacodynamics
Time Point (hours)p-PLK4 (% of Control)p-TIE2 (% of Control)Ki-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)Microvessel Density (vessels/mm²)
0 (Vehicle)100100
2
8
24

Toxicology Studies

Toxicology studies are essential to evaluate the safety profile of the compound.[8][9]

Detailed Protocol: Acute Toxicity Study
  • Study Design:

    • Use healthy, non-tumor-bearing mice.

    • Administer single or multiple doses of the dual PLK4/TIE2 inhibitor at escalating dose levels.[10]

    • Include a vehicle control group.

  • Monitoring and Data Collection:

    • Observe the animals for clinical signs of toxicity daily for at least 14 days.[10]

    • Record body weight changes.[11]

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation: Toxicology
Dose (mg/kg)MortalityClinical Signs of ToxicityMean Body Weight Change (%)Key Hematology ChangesKey Serum Chemistry ChangesHistopathology Findings
0 (Vehicle)
50
100
200

References

Troubleshooting & Optimization

troubleshooting inconsistent results with LabMol-319

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues encountered during experiments with LabMol-319, a potent Zika virus (ZIKV) NS5 RdRp inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).[1][2] Its mechanism of action is to directly inhibit the enzymatic activity of ZIKV NS5 RdRp, which is essential for the replication of the viral RNA genome. By inhibiting this enzyme, this compound effectively blocks viral replication.

Q2: What is the recommended storage and handling for this compound?

Proper storage and handling are crucial for maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years, protected from direct sunlight.[3]

  • In solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -80°C for up to 1 year.[3] For frequent use, a working aliquot can be stored at -20°C for up to 1 month, protected from light.[1]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[3] For example, to prepare a 10 mM stock solution, dissolve 3.88 mg of this compound (Molecular Weight: 388.37 g/mol ) in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[3]

Troubleshooting Inconsistent Results

Inconsistent results in enzymatic assays can arise from a variety of factors. This guide provides a systematic approach to troubleshooting common issues when using this compound.

Diagram: Troubleshooting Workflow for Inconsistent this compound Results

TroubleshootingWorkflow cluster_Start Start cluster_Investigation Investigation Phase cluster_Action Action Phase cluster_Resolution Resolution Start Inconsistent Results Observed Reagent_Check Check Reagents & Compound Integrity Start->Reagent_Check Step 1 Protocol_Review Review Experimental Protocol Reagent_Check->Protocol_Review If reagents are OK New_Reagents Prepare Fresh Reagents/Aliquots Reagent_Check->New_Reagents If issues found Instrument_Check Verify Instrument Settings Protocol_Review->Instrument_Check If protocol is correct Optimize_Protocol Optimize Protocol Parameters Protocol_Review->Optimize_Protocol If deviations found Calibrate_Instrument Calibrate & Test Instrument Instrument_Check->Calibrate_Instrument If issues found Consistent_Results Consistent Results Achieved Instrument_Check->Consistent_Results If all checks pass New_Reagents->Reagent_Check Re-evaluate Optimize_Protocol->Protocol_Review Re-evaluate Calibrate_Instrument->Instrument_Check Re-evaluate

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Problem Area 1: Reagent and Compound Integrity
Question Possible Cause Recommended Solution
Why is the inhibitory effect of this compound lower than expected? Degradation of this compound: Improper storage (e.g., exposure to light, multiple freeze-thaw cycles) can lead to compound degradation.[1][3]Prepare fresh dilutions from a new stock aliquot that has been stored correctly at -80°C.
Incorrect Concentration: Errors in calculating the concentration of the stock solution or serial dilutions.Double-check all calculations and ensure pipettes are properly calibrated. Prepare a fresh stock solution.
Solubility Issues: this compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). Sonication may aid in dissolving the compound in the stock solution.[3]
Why is there high variability between replicate wells? Enzyme Inactivity: The ZIKV NS5 RdRp enzyme may have lost activity due to improper storage or handling.Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.
Reagent Inconsistency: Inconsistent pipetting of reagents, especially small volumes.Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.[4] Use calibrated pipettes.
Problem Area 2: Experimental Protocol and Assay Conditions
Question Possible Cause Recommended Solution
Why are the results not reproducible between experiments? Variations in Incubation Time or Temperature: Inconsistent incubation times or temperature fluctuations can significantly affect enzyme kinetics.Strictly adhere to the specified incubation times and temperatures in the protocol. Use a temperature-controlled incubator and plate reader.
Assay Buffer Composition: Minor variations in the pH or composition of the assay buffer can impact enzyme activity and compound stability.Prepare a large batch of assay buffer to be used across all experiments for consistency. Verify the pH of the buffer before each use.
High Background Signal: Contamination of reagents or interference from the test compound can lead to high background signals.Run appropriate controls, including "no enzyme" and "no substrate" wells, to identify the source of the background. Test for compound autofluorescence if using a fluorescence-based assay.
Why is the IC50 value different from the published data? Different Assay Formats: The IC50 value can be highly dependent on the specific assay conditions (e.g., enzyme and substrate concentrations, assay technology).Carefully review the published experimental protocol and try to replicate the conditions as closely as possible.[5][6] Note any differences in your protocol that might explain the discrepancy.
Cell-based vs. Biochemical Assays: Results from cell-based assays may differ from biochemical assays due to factors like cell permeability and metabolism of the compound.Be aware of the assay type and interpret the results accordingly. A compound's efficacy in a biochemical assay may not always translate directly to a cellular context.

Summary of this compound Properties

PropertyValueSource
Target Zika Virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp)[1][2]
IC50 1.6 µM[1]
Molecular Weight 388.37 g/mol [2]
Solubility Soluble in DMSO[3]
Storage (Powder) -20°C for up to 3 years (protect from light)[3]
Storage (in DMSO) -80°C for up to 1 year; -20°C for up to 1 month (protect from light)[1][3]

Experimental Protocol: In Vitro ZIKV NS5 RdRp Inhibition Assay

This is a generalized protocol based on common methods for assaying viral RdRp activity. Specific details may need to be optimized for your laboratory conditions.

Diagram: ZIKV NS5 RdRp Inhibition Assay Workflow

AssayWorkflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and this compound Dilutions Add_Components Add Buffer, this compound, and Enzyme to Plate Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Components->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate Mix (NTPs, RNA template) Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at Optimal Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (Optional) Incubate_Reaction->Stop_Reaction Read_Signal Read Signal (e.g., Fluorescence, Luminescence) Stop_Reaction->Read_Signal Analyze_Data Calculate % Inhibition and IC50 Read_Signal->Analyze_Data

Caption: A streamlined workflow for performing an in vitro ZIKV NS5 RdRp inhibition assay.

Materials
  • Purified recombinant ZIKV NS5 RdRp enzyme

  • RNA template (e.g., poly(A) or a specific viral sequence)

  • Nucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP), with one being labeled (e.g., [α-³²P]GTP or a fluorescent analog)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • This compound stock solution in DMSO

  • Appropriate microplates (e.g., 96-well or 384-well)

  • Detection reagents (specific to the chosen assay format)

Procedure
  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is constant in all wells.

  • Reaction Setup:

    • In each well of the microplate, add the assay buffer.

    • Add the diluted this compound or DMSO (for control wells).

    • Add the ZIKV NS5 RdRp enzyme.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the polymerase reaction by adding a master mix containing the RNA template and NTPs.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time (e.g., 60-120 minutes).

  • Detection: Stop the reaction (if necessary) and measure the signal according to the chosen assay format (e.g., filter binding for radiolabeled NTPs, fluorescence/luminescence for other formats).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

LabMol-319 Technical Support Center: Optimizing Incubation Time for Antiviral Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of LabMol-319 for its antiviral effects against Zika virus (ZIKV). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp).[1][2][3] The NS5 RdRp is a critical enzyme for the replication of the viral RNA genome. By inhibiting this enzyme, this compound effectively blocks viral replication. The reported IC50 value for this compound against ZIKV NS5 RdRp is 1.6 μM, and it has been shown to inhibit 98% of the enzyme's activity at a concentration of 20 μM.[2][3]

Q2: Why is optimizing the incubation time for this compound important?

Optimizing the incubation time is crucial for accurately determining the antiviral efficacy of this compound. An incubation time that is too short may not allow the compound to exert its maximum effect, leading to an underestimation of its potency. Conversely, an overly long incubation period might result in cytotoxicity or allow for the emergence of resistant viral variants, confounding the interpretation of the results. The ideal incubation time will maximize the observable antiviral effect while minimizing off-target effects.

Q3: What factors can influence the optimal incubation time of this compound?

Several factors can influence the optimal incubation time, including:

  • Virus Strain and Titer (Multiplicity of Infection - MOI): Different strains of ZIKV may have varying replication kinetics. A higher MOI generally leads to a faster replication cycle.[4]

  • Cell Line: The type of host cell used for the antiviral assay is critical. The kinetics of viral entry, replication, and egress can vary significantly between different cell lines.

  • Compound Concentration: The concentration of this compound used in the experiment can affect the time required to observe a significant antiviral effect.

  • Assay Endpoint: The specific parameter being measured to determine antiviral activity (e.g., viral RNA levels, infectious virus production, cytopathic effect) will influence the optimal incubation duration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in antiviral activity at a given incubation time. Inconsistent cell seeding density. Inaccurate virus titration. Pipetting errors.Ensure uniform cell seeding. Re-titer the viral stock accurately. Use calibrated pipettes and consistent technique.
No significant antiviral effect observed at any incubation time. This compound concentration is too low. The chosen cell line is not susceptible to ZIKV infection. The incubation time is still too short for the chosen assay endpoint. The compound has degraded.Perform a dose-response experiment with a wider range of concentrations. Confirm cell line susceptibility to ZIKV. Extend the incubation time points in your experiment. Use a fresh stock of this compound.
Significant cytotoxicity observed, masking the antiviral effect. This compound concentration is too high. The incubation time is too long. The cell line is particularly sensitive to the compound.Determine the 50% cytotoxic concentration (CC50) of this compound on the specific cell line and use concentrations well below this value.[5] Reduce the incubation time. Consider using a different, less sensitive cell line if possible.
Antiviral effect decreases at longer incubation times. Emergence of drug-resistant viral variants. Degradation of this compound in the culture medium over time. Cellular metabolism of the compound.Sequence the viral genome from treated wells to check for resistance mutations. Replenish the medium with fresh this compound at intermediate time points. Investigate the metabolic stability of this compound in the specific cell culture system.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound using a Time-of-Addition Assay

This experiment helps to pinpoint the stage of the viral lifecycle that this compound targets and to determine the optimal duration of treatment.

Materials:

  • Susceptible host cells (e.g., Vero, Huh-7)

  • Zika virus (ZIKV) stock of known titer

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., RT-qPCR, plaque assay)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to achieve 80-90% confluency on the day of infection.

  • Virus Infection: Infect the cells with ZIKV at a predetermined Multiplicity of Infection (MOI), for example, 0.1 or 1.

  • Time-of-Addition: Add this compound at a fixed, effective concentration (e.g., 5x IC50) at different time points post-infection (p.i.). For example: 0, 2, 4, 6, 8, 12, and 24 hours p.i.[6] Include a "pre-infection" condition where the compound is added 1-2 hours before the virus.

  • Incubation: Incubate the plates for a total period that allows for at least one complete viral replication cycle (e.g., 48 hours).

  • Assay Endpoint Quantification: At the end of the total incubation period, quantify the viral replication in each well. This can be done by measuring viral RNA in the supernatant using RT-qPCR or by titrating the infectious virus produced using a plaque assay.

  • Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. The time point at which the addition of this compound no longer effectively inhibits viral replication indicates the end of the time window during which its target is crucial for the replication cycle. The optimal incubation time should cover this window.

Protocol 2: Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[4][7]

Materials:

  • Host cells (same as in the antiviral assay)

  • This compound stock solution

  • Cell culture medium

  • 96-well plates

  • Reagents for assessing cell viability (e.g., MTS, MTT)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at the same density as for the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the longest duration planned for the antiviral assay (e.g., 48 or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Data Presentation

Table 1: Hypothetical Time-of-Addition Experiment Results for this compound
Time of this compound Addition (hours post-infection)Viral RNA Levels (copies/mL)Percent Inhibition (%)
-2 (Pre-infection)1.5 x 10^398.5
02.0 x 10^398.0
25.0 x 10^395.0
41.2 x 10^488.0
64.5 x 10^455.0
88.0 x 10^420.0
129.8 x 10^42.0
No Drug Control1.0 x 10^50
Table 2: Hypothetical Cytotoxicity Data for this compound on Vero Cells after 48h Incubation
This compound Concentration (µM)Cell Viability (%)
0 (Vehicle)100
199
598
1095
2585
5060
10020

From this data, the CC50 would be estimated to be around 60 µM.

Visualizations

Viral_Replication_Cycle cluster_cell Host Cell cluster_inhibition Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation of Viral Proteins Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Virion Assembly Replication->Assembly Release 6. Virion Release Assembly->Release Progeny Progeny Virus Release->Progeny LabMol319 This compound LabMol319->Replication ZIKV Zika Virus ZIKV->Entry

Caption: Mechanism of action of this compound targeting ZIKV RNA replication.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Prepare Cell Culture D Perform Cytotoxicity Assay (CC50) A->D E Perform Time-of-Addition Assay A->E B Prepare Virus Stock B->E C Prepare this compound Stock C->D C->E F Quantify Viral Load / Cell Viability D->F E->F G Determine Optimal Incubation Time & Effective Concentration F->G

Caption: Workflow for determining the optimal incubation time of this compound.

References

LabMol-319 Technical Support Center: Troubleshooting Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming precipitation issues with LabMol-319 in cell culture media. The following information is designed to address common problems and provide clear protocols for the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) with an IC50 of 1.6 μM.[1][2][3] It is primarily used as an antiviral agent in research settings. Its mechanism of action involves binding to the viral RdRp, thereby preventing the replication of the viral genome.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[4] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (257.49 mM) being achievable with the aid of ultrasonication.

Q3: How should I store my this compound stock solution?

Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The stock solution should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 1 month), protected from light.[1][4] For frequent use, aliquots can be stored at 4°C for up to a week.[4]

Q4: I observed precipitation when I added my this compound DMSO stock to the cell culture medium. What is the likely cause?

This is a common issue when adding a compound dissolved in an organic solvent like DMSO to an aqueous solution like cell culture media. The drastic change in solvent polarity causes the compound to crash out of solution. This is due to the low aqueous solubility of many small molecule inhibitors.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

The maximum tolerated DMSO concentration varies between cell lines, but a general guideline is to keep the final DMSO concentration in the cell culture medium below 0.5%.[5] It is always recommended to perform a vehicle control experiment (media with the same final concentration of DMSO without the compound) to assess the effect of the solvent on your specific cell line.

Troubleshooting Guide: Overcoming this compound Precipitation

Precipitation of this compound in your cell culture media can significantly impact your experimental results by reducing the effective concentration of the compound and potentially causing cellular stress. This guide provides a systematic approach to troubleshooting and preventing this issue.

Visual Troubleshooting Workflow

G Troubleshooting this compound Precipitation start Precipitation Observed in Cell Culture Media check_stock Step 1: Verify Stock Solution - Is the stock solution clear? - Was it stored correctly? start->check_stock check_dilution Step 2: Review Dilution Protocol - What is the final DMSO concentration? - Was it a single-step dilution? check_stock->check_dilution Stock is OK optimize_protocol Step 3: Optimize Dilution Strategy - Perform serial dilutions. - Pre-warm media. - Add stock to media dropwise while vortexing. check_dilution->optimize_protocol Dilution may be the issue use_cosolvents Step 4: Consider Co-solvents (For persistent issues) - Prepare intermediate solution with PEG300/Tween-80. optimize_protocol->use_cosolvents Still Precipitating success No Precipitation Experiment can proceed optimize_protocol->success Problem Solved use_cosolvents->success Problem Solved fail Precipitation Persists Consult further resources use_cosolvents->fail Still Precipitating

Caption: A flowchart for troubleshooting this compound precipitation.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding stock to media. The final concentration of this compound exceeds its solubility limit in the aqueous media. The rapid change in solvent polarity from DMSO to the aqueous media causes the compound to crash out of solution.- Reduce the final concentration of this compound if experimentally feasible.- Perform a serial dilution. Instead of adding the highly concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final volume.- Slowly add the stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube. This helps to disperse the compound more evenly and avoid localized high concentrations.
Fine, crystalline precipitate forms over time. The compound is slowly coming out of solution as it equilibrates at the incubation temperature. The presence of salts and proteins in the media can also contribute to this.- Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to the cells (ideally <0.5%). You may need to test a range of DMSO concentrations to find the optimal balance for your cell line.[5]- Consider the use of co-solvents for particularly challenging situations (see detailed protocol below). Co-solvents like PEG300 and Tween-80 can help to increase the aqueous solubility of hydrophobic compounds.
Cloudiness or turbidity in the media. This could be due to very fine precipitation of the compound or interaction with media components.- Filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to the cells. This can remove small precipitates. However, be aware that this may also reduce the final concentration of your compound if a significant amount has precipitated.- Prepare fresh working solutions immediately before each experiment.

Data Presentation: Solubility and Stock Solution Preparation

Table 1: this compound Solubility Data

Solvent Concentration Notes Reference
DMSO75 mg/mL (193.11 mM)Sonication is recommended.[4]
DMSO100 mg/mL (257.49 mM)Ultrasonic assistance is needed.

Table 2: Recommended Stock Solution Preparation (Example)

Desired Stock Concentration Mass of this compound Volume of DMSO
10 mM3.88 mg1 mL
20 mM7.77 mg1 mL
50 mM19.42 mg1 mL

Experimental Protocols

Protocol 1: Standard Preparation of this compound Working Solution in Cell Culture Media

This protocol is suitable for most applications where the final concentration of this compound is in the low micromolar range.

Materials:

  • This compound powder

  • Sterile, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed complete cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO:

    • Aseptically weigh out 3.88 mg of this compound and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. If necessary, use a brief sonication step to aid dissolution.

  • Store the stock solution:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL).

    • Store at -80°C for long-term storage.

  • Prepare the working solution (Example for a final concentration of 10 µM):

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution (a 1:1000 dilution).

    • In a sterile tube, add 999 µL of the pre-warmed media.

    • While gently vortexing the media, slowly add the 1 µL of the 10 mM this compound stock solution dropwise.

    • Ensure the final DMSO concentration is below 0.5% (in this example, it is 0.1%).

    • Visually inspect the solution for any signs of precipitation.

  • Add to cells:

    • Add the freshly prepared working solution to your cell cultures.

Protocol 2: Preparation of this compound Working Solution Using Co-solvents (for in vivo or high concentration in vitro studies)

This protocol is adapted from a method for in vivo preparation and can be used for in vitro experiments where standard dilution methods fail.[1]

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Sterile saline or PBS

Procedure:

  • In a sterile tube, add 100 µL of a 25 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of sterile saline or PBS to bring the final volume to 1 mL. This results in a final this compound concentration of 2.5 mg/mL.

  • This solution can then be further diluted in cell culture media, but be mindful of the final concentrations of all excipients.

Mandatory Visualization

General Mechanism of Action for an Intracellular Small Molecule Inhibitor

G General Cellular Action of this compound cluster_extracellular Extracellular Space cluster_cell Cell labmol_ext This compound (in media) labmol_int This compound (intracellular) labmol_ext->labmol_int Passive Diffusion target Viral NS5 RdRp (Target Protein) labmol_int->target inhibition Inhibition labmol_int->inhibition replication Viral Genome Replication target->replication Enables effect Antiviral Effect replication->effect Leads to inhibition->replication Blocks

Caption: A diagram of this compound's general mechanism of action.

References

Technical Support Center: Troubleshooting LabMol-319 Resistance in Zika Virus Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LabMol-319, a known inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), and troubleshooting potential resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp).[1][2] The NS5 RdRp is a crucial enzyme responsible for replicating the viral RNA genome. By inhibiting this enzyme, this compound effectively halts viral replication.

Q2: What is the reported potency of this compound against Zika virus?

A2: this compound has a reported IC50 (half-maximal inhibitory concentration) of 1.6 μM against the ZIKV NS5 RdRp in enzymatic assays.[1] It has been shown to achieve 98% inhibition of NS5 RdRp activity at a concentration of 20 μM.[1]

Q3: Has resistance to this compound been reported in Zika virus?

A3: Currently, there is no specific published data detailing resistance of Zika virus strains to this compound. However, resistance to other viral polymerase inhibitors is a common phenomenon. Researchers should be aware of the potential for resistance to emerge during prolonged exposure of the virus to the compound.

Q4: What are the known resistance mechanisms for other Zika virus NS5 RdRp inhibitors?

A4: Studies on other nucleoside and non-nucleoside inhibitors of ZIKV NS5 RdRp have identified specific mutations that confer resistance. For example, an S604T substitution in the ZIKV RdRp has been shown to confer resistance to the nucleoside inhibitor sofosbuvir.[3] Mutations in the binding pocket of the inhibitor or allosteric sites that affect the enzyme's conformation can lead to reduced inhibitor efficacy.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
This compound shows lower than expected potency (higher IC50). 1. Compound Degradation: Improper storage or handling of this compound. 2. Assay Conditions: Suboptimal assay conditions (e.g., incorrect buffer, temperature). 3. Cell Line Variability: Different cell lines may have varying sensitivities to ZIKV infection and inhibitor treatment. 4. Viral Strain Variability: The ZIKV strain used may be less sensitive to this compound.1. Verify Compound Integrity: Ensure this compound is stored at -20°C (short-term) or -80°C (long-term) and protected from light. Prepare fresh working solutions for each experiment. 2. Optimize Assay: Review and optimize all assay parameters. Refer to the detailed protocols section. 3. Cell Line Authentication: Use a consistent and well-characterized cell line for all experiments. 4. Sequence Viral Genome: If possible, sequence the NS5 gene of your viral stock to check for any pre-existing polymorphisms.
Loss of antiviral activity over time in culture. 1. Emergence of Resistance: The virus population may be developing resistance to this compound.1. Isolate and Characterize Resistant Virus: Follow the protocol for "Generation and Characterization of Resistant Zika Virus" to isolate and sequence the NS5 gene of the potentially resistant virus. 2. Perform Dose-Response Curve: Compare the IC50 of this compound against the parental and the potentially resistant virus.
High cytotoxicity observed at effective antiviral concentrations. 1. Compound Toxicity: this compound may exhibit cytotoxicity in the specific cell line used. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration.1. Determine CC50: Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound in your cell line. The selectivity index (SI = CC50/IC50) should be >10 for a promising antiviral. 2. Reduce Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically <0.5% for DMSO).
Inconsistent results between experiments. 1. Experimental Variability: Inconsistent cell seeding density, virus multiplicity of infection (MOI), or incubation times. 2. Reagent Instability: Degradation of reagents over time.1. Standardize Procedures: Maintain strict adherence to standardized protocols for all experiments. 2. Use Fresh Reagents: Prepare fresh dilutions of virus and compounds for each experiment.

Quantitative Data Summary

Compound Target IC50 / EC50 Cell Line Reference
This compound ZIKV NS5 RdRpIC50: 1.6 μM- (Enzymatic Assay)[1]
Sofosbuvir triphosphate ZIKV NS5 RdRpIC50: 7.3 μM- (Enzymatic Assay)[3]
Sofosbuvir ZIKVEC50: 8.3 μMVero[3]
Theaflavin ZIKV NS5 MTaseIC50: 10.10 μM- (Enzymatic Assay)[4]
Theaflavin ZIKVEC50: 8.19 μMVero[4]
Posaconazole ZIKV NS5 RdRpIC50: 4.29 μM- (Enzymatic Assay)[5]
Posaconazole ZIKVEC50: 0.59 μMHuh-7[5]

Experimental Protocols

Determination of IC50 using a Viral Titer Reduction Assay

This protocol is designed to determine the concentration of this compound that inhibits Zika virus replication by 50%.

Materials:

  • Vero cells (or other susceptible cell line)

  • Zika virus stock of known titer

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Cell counting solution (e.g., Trypan Blue)

  • Incubator (37°C, 5% CO2)

  • Reagents for viral titer determination (e.g., plaque assay or TCID50)

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in DMEM with 2% FBS. Include a no-drug control (vehicle only).

  • Infection: On the day of the experiment, remove the growth medium from the cells and infect with Zika virus at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at 37°C.

  • Treatment: After the 1-hour incubation, remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Harvest Supernatant: After incubation, collect the supernatant from each well.

  • Viral Titer Determination: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay.

  • Data Analysis: Plot the percentage of virus inhibition against the log concentration of this compound. Use a non-linear regression analysis to calculate the IC50 value.

Generation and Characterization of Resistant Zika Virus

This protocol describes how to generate Zika virus strains with reduced susceptibility to this compound through serial passage.

Materials:

  • Vero cells (or other susceptible cell line)

  • Zika virus stock

  • This compound

  • DMEM with 2% FBS

  • 6-well plates

  • Viral RNA extraction kit

  • RT-PCR reagents for NS5 gene amplification

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Initial Infection: Infect a confluent monolayer of Vero cells in a 6-well plate with Zika virus at an MOI of 0.1 in the presence of this compound at its IC50 concentration.

  • Monitor for Cytopathic Effect (CPE): Observe the cells daily for the appearance of CPE.

  • Harvest and Passage: When 50-75% CPE is observed, harvest the supernatant. Use this supernatant to infect fresh Vero cells, again in the presence of this compound at the IC50 concentration.

  • Increase Compound Concentration: With each subsequent passage, gradually increase the concentration of this compound (e.g., 2x, 4x, 8x the initial IC50).

  • Continue Passaging: Continue this process for 10-20 passages. A parallel culture should be passaged in the absence of the inhibitor as a control.

  • Isolate Resistant Virus: After several passages, the virus that can replicate efficiently in the presence of high concentrations of this compound is considered potentially resistant.

  • Phenotypic Characterization: Perform a viral titer reduction assay to compare the IC50 of this compound against the passaged virus and the parental virus. A significant increase in the IC50 for the passaged virus indicates resistance.

  • Genotypic Characterization:

    • Extract viral RNA from the supernatant of the resistant and parental virus cultures.

    • Perform RT-PCR to amplify the NS5 gene.

    • Sequence the amplified NS5 gene using Sanger sequencing.

    • Compare the NS5 sequence of the resistant virus to the parental virus to identify potential resistance-conferring mutations.

Visualizations

ZIKV_Replication_Cycle cluster_cell Host Cell Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Replication 3. RNA Replication (NS5 RdRp) Translation->Replication Assembly 4. Virion Assembly Replication->Assembly Egress 5. Egress Assembly->Egress Progeny Progeny Virus Egress->Progeny ZIKV Zika Virus ZIKV->Entry

Caption: Zika Virus Replication Cycle in a Host Cell.

NS5_Inhibition cluster_replication Viral RNA Replication Viral_RNA Viral RNA Template NS5_RdRp NS5 RdRp Enzyme Viral_RNA->NS5_RdRp New_RNA New Viral RNA NS5_RdRp->New_RNA Replication Inhibition Inhibition LabMol319 This compound LabMol319->NS5_RdRp

Caption: Mechanism of Action of this compound on ZIKV NS5 RdRp.

Resistance_Workflow Start Start: Suspected Resistance Passaging 1. Serial Passage in presence of this compound Start->Passaging Phenotype 2. Phenotypic Assay (Determine IC50) Passaging->Phenotype Genotype 3. Genotypic Assay (Sequence NS5 gene) Phenotype->Genotype Analysis 4. Compare IC50 and Sequences Genotype->Analysis End End: Identify Resistance Mutations Analysis->End

Caption: Workflow for Identifying this compound Resistance.

References

Technical Support Center: Minimizing LabMol-319 Toxicity in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of LabMol-319 in neuronal cell lines. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), with an IC50 of 1.6 μM.[1][2] Its primary role is to block viral replication, making it a valuable tool for antiviral research.[1][3]

Q2: Have any off-target effects or toxicity in neuronal cell lines been reported for this compound?

While specific neurotoxicity studies on this compound are not extensively published, its chemical scaffold, a quinazolinone derivative, has been associated with a range of biological activities, including both neuroprotective and cytotoxic effects in different contexts. Therefore, assessing its potential for neurotoxicity in your specific experimental setup is a critical step.

Q3: What are the common signs of this compound induced neurotoxicity?

Common indicators of neurotoxicity include a dose-dependent decrease in cell viability, alterations in neuronal morphology (such as neurite retraction or blebbing), and the activation of apoptotic pathways, indicated by markers like cleaved caspase-3.

Q4: What is a recommended starting concentration for this compound in neuronal cell culture experiments?

Based on its potent antiviral activity, a starting concentration range of 1-10 µM is recommended for initial experiments. However, it is crucial to perform a dose-response curve to determine the optimal concentration that balances antiviral efficacy with minimal cytotoxicity in your specific neuronal cell line.

Q5: Can co-treatment with other compounds mitigate this compound toxicity?

The use of neuroprotective agents could potentially mitigate the toxic effects of this compound. Compounds that support mitochondrial health or inhibit specific apoptotic pathways may offer protective benefits. However, this needs to be empirically determined for your specific cell model.

Troubleshooting Guides

Problem 1: High levels of cell death observed after this compound treatment.

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a dose-response experiment to determine the IC50 for toxicity in your neuronal cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) and use a cell viability assay (e.g., MTT or LDH assay) to assess cytotoxicity.

Possible Cause 2: Off-target effects leading to apoptosis.

  • Solution: Investigate the activation of apoptotic pathways. Perform a western blot or immunofluorescence staining for cleaved caspase-3, a key executioner of apoptosis. If caspase-3 is activated, consider co-treatment with a pan-caspase inhibitor to determine if apoptosis is the primary mode of cell death.

Possible Cause 3: Disruption of essential cellular processes.

  • Solution: Based on the known off-target effects of some quinazolinone derivatives, consider investigating the impact on microtubule dynamics. Perform immunofluorescence staining for α-tubulin to visualize the microtubule network. Disruption of this network can lead to cytotoxicity.

Problem 2: Inconsistent results in cell viability assays.

Possible Cause 1: Issues with the cell viability assay protocol.

  • Solution: Review and optimize your cell viability assay protocol. Ensure proper cell seeding density, incubation times, and reagent concentrations. Refer to troubleshooting guides for your specific assay kit. For example, in MTT assays, ensure that the formazan crystals are fully dissolved before reading the absorbance.

Possible Cause 2: Variability in cell health and passage number.

  • Solution: Use cells with a consistent and low passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment with this compound.

Possible Cause 3: Compound precipitation.

  • Solution: this compound is soluble in DMSO. Ensure that the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation. Visually inspect the culture medium for any signs of precipitation after adding this compound.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data based on the known characteristics of quinazolinone derivatives to guide experimental design.

Table 1: Cytotoxicity of this compound in Different Neuronal Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) for Cytotoxicity (72h)
SH-SY5Y (human neuroblastoma)25.8
PC12 (rat pheochromocytoma)38.2
Primary Rat Cortical Neurons15.5

Table 2: Effect of a Hypothetical Neuroprotective Agent (NPA-1) on this compound Induced Toxicity in SH-SY5Y Cells (Hypothetical Data)

TreatmentCell Viability (%)Cleaved Caspase-3 Level (Fold Change)
Vehicle Control100 ± 5.21.0 ± 0.1
This compound (25 µM)52 ± 4.14.5 ± 0.6
This compound (25 µM) + NPA-1 (10 µM)85 ± 6.31.8 ± 0.3
NPA-1 (10 µM)98 ± 4.91.1 ± 0.2

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration used for the highest this compound concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Cleaved Caspase-3
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the fold change in cleaved caspase-3 levels relative to the control.

Visualizations

Signaling_Pathway LabMol319 This compound OffTarget Off-Target Interaction (e.g., Microtubule Binding) LabMol319->OffTarget Microtubule Microtubule Destabilization OffTarget->Microtubule Mitochondria Mitochondrial Stress Microtubule->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound induced neurotoxicity.

Experimental_Workflow cluster_0 Toxicity Assessment cluster_1 Mitigation Strategy Start Treat Neuronal Cells with this compound Viability Cell Viability Assay (MTT / LDH) Start->Viability Apoptosis Apoptosis Assay (Caspase-3 Staining) Start->Apoptosis Morphology Morphology Analysis (Microscopy) Start->Morphology Data Analyze Data Viability->Data Apoptosis->Data Morphology->Data CoTreat Co-treat with Neuroprotective Agent Data->CoTreat Reassess Re-assess Toxicity (Viability, Apoptosis) CoTreat->Reassess Conclusion Determine Efficacy of Mitigation Reassess->Conclusion

Caption: Experimental workflow for assessing and mitigating this compound neurotoxicity.

References

Technical Support Center: Zika Virus RdRp Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRp) inhibitor assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during ZIKV RdRp inhibitor assays in a question-and-answer format.

Q1: Why is the signal-to-noise ratio in my assay low?

A low signal-to-noise ratio can be caused by several factors:

  • Low Enzyme Activity:

    • Improper Storage: Ensure the purified ZIKV NS5 polymerase has been stored at the correct temperature (typically -80°C in small aliquots to avoid multiple freeze-thaw cycles).

    • Enzyme Inactivation: The enzyme may have lost activity due to contamination or degradation. Consider purifying a fresh batch of the enzyme.

    • Suboptimal Assay Conditions: Verify that the buffer composition (pH, salt concentration), temperature, and incubation times are optimal for ZIKV RdRp activity.[1]

  • High Background Signal:

    • Contaminated Reagents: Use nuclease-free water and reagents to prepare all buffers and reaction mixtures.

    • Non-specific Binding (Filter-binding assays): Insufficient washing of the filter membranes can lead to high background from unincorporated radiolabeled nucleotides. Increase the number and volume of wash steps.

    • Autofluorescence of Compounds (Fluorescence-based assays): Test compounds may exhibit intrinsic fluorescence at the assay wavelengths. Run control wells containing only the compound and assay buffer to measure and subtract this background fluorescence.

Q2: What could be causing high background signals in my assay?

High background can obscure the true signal from your enzyme. Here are some common causes and solutions:

  • Incomplete Blocking (ELISA-based assays): If using an ELISA format, ensure that the blocking step is sufficient to prevent non-specific binding of antibodies.

  • Probe Degradation (Fluorescence-based assays): The fluorescent probe may be unstable under assay conditions. Ensure proper storage and handling of the probe.

  • Precipitation of Compounds: Test compounds may precipitate in the assay buffer, causing light scattering and a high background signal. Check the solubility of your compounds in the assay buffer.

Q3: I am observing a high rate of false positives in my inhibitor screen. What are the likely causes?

False positives are a common issue in high-throughput screening. Consider the following possibilities:

  • Compound Interference:

    • Autofluorescence: As mentioned above, the compound's own fluorescence can be mistaken for a positive signal.

    • Light Scattering: Precipitated compounds can scatter light and increase the signal.

    • Enzyme Inhibition by Aggregation: Some compounds can form aggregates that non-specifically inhibit the enzyme.

  • Assay Artifacts:

    • Incorrect Pipetting: Inaccurate pipetting can lead to variations in reagent concentrations and false results. Use calibrated pipettes and proper technique.

    • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to false positives. Avoid using the outer wells or use plate sealers.[2]

Q4: My results are not reproducible. What steps can I take to improve consistency?

Lack of reproducibility can be frustrating. Here are some tips to improve the consistency of your results:

  • Standardize Protocols: Ensure that all experimental steps are performed consistently across all experiments.

  • Reagent Quality: Use high-quality reagents from reliable suppliers. Prepare fresh buffers and solutions regularly.

  • Enzyme Preparation: The purity and activity of the recombinant ZIKV NS5 polymerase are critical. Inconsistent enzyme preparations can lead to variable results. One of the most common problems is the partial solubility of the ZIKV NS5 protein when expressed in E. coli.[3]

  • Instrument Calibration: Regularly calibrate all instruments, including pipettes, plate readers, and temperature-controlled incubators.

  • Controls: Always include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for ZIKV RdRp inhibitors and assay performance.

Table 1: IC50 Values of Known ZIKV RdRp Inhibitors

InhibitorAssay TypeIC50 (µM)Reference
Sofosbuvir triphosphatede novo RdRp filter-binding7.3[4]
DMB213Primer-dependent RdRp filter-binding5.2[4]
PedalitinEnzymatic Assay4.1 ± 0.3[5]
QuercetinEnzymatic Assay0.5 ± 0.1[5]
Galidesivir triphosphateContinuous fluorescence-based47 ± 5[6]
Posaconazole (POS)Fluorescence-based4.29[7][8]
Gossypol (GOS)Fluorescence-based2.54[7]
Itraconazole (ITR)Fluorescence-based1.82[7]
Dabigatran etexilate (DAB)Fluorescence-based11.28[7]
Sulfathiazole (SUL)Fluorescence-based15.47[7]

Table 2: ZIKV RdRp Assay Performance Metrics

Assay TypeParameterValueReference
Malachite GreenZ' factor0.5 < Z' < 1[9]
Luminescence-basedZ' factorNot specified[10]

Experimental Protocols

Detailed methodologies for key ZIKV RdRp inhibitor assays are provided below.

Filter-Binding Assay (de novo Initiation)

This assay measures the incorporation of a radiolabeled nucleotide into newly synthesized RNA.

Materials:

  • Purified recombinant ZIKV NS5 polymerase

  • ZIKV mini-genomic RNA (ZMG RNA) template

  • [³H]UTP (radiolabeled nucleotide)

  • ATP, CTP, GTP

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • Stop Solution: 10% Trichloroacetic acid (TCA), 20 mM sodium pyrophosphate

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Prepare the reaction mixture in a final volume of 50 µL containing assay buffer, 500 nM ZMG RNA, 500 µM each of ATP, CTP, and GTP, and 5 µM [³H]UTP.

  • Add the test compound at the desired concentration.

  • Initiate the reaction by adding 100 nM of purified ZIKV NS5 polymerase.

  • Incubate the reaction at 30°C for 120 minutes.[4]

  • Stop the reaction by adding 100 µL of ice-cold stop solution.

  • Incubate on ice for at least 30 minutes to precipitate the RNA.

  • Filter the reaction mixture through a glass fiber filter to capture the precipitated RNA.

  • Wash the filter three times with 1 M HCl and once with ethanol.

  • Dry the filter and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

Fluorescence-Based Assay (SYTO 9)

This continuous assay monitors the increase in fluorescence of SYTO 9 dye as it binds to the newly synthesized double-stranded RNA.[6]

Materials:

  • Purified recombinant ZIKV NS5 polymerase

  • RNA template (e.g., poly(A))

  • ATP

  • SYTO 9 fluorescent dye

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Black, flat-bottom 96-well microplate

Procedure:

  • Prepare the assay mixture (100 µL) in the wells of the microplate containing assay buffer, 1 µM RNA template, and 1 µM SYTO 9 dye.

  • Add the test compound at the desired concentration.

  • Initiate the reaction by adding 500 µM ATP and 100 nM of purified ZIKV NS5 polymerase.

  • Immediately place the plate in a fluorescence plate reader.

  • Record the fluorescence intensity (excitation: 485 nm, emission: 528 nm) every minute for 60 minutes.[6]

  • The rate of the reaction is determined from the linear phase of the fluorescence increase over time.

Malachite Green Colorimetric Assay

This assay measures the release of pyrophosphate (PPi) during the RNA polymerization reaction. The PPi is converted to inorganic phosphate (Pi), which is then detected by the malachite green reagent.[9][11]

Materials:

  • Purified recombinant ZIKV RdRp

  • Annealed RNA template/primer (e.g., poly(C)/poly(G))

  • GTP

  • Inorganic pyrophosphatase

  • Malachite Green Reagent

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM NaCl, 5 mM MnCl₂, 10 mM DTT, 0.01% Triton X-100

  • 384-well microplate

Procedure:

  • Prepare the RdRp reaction mixture (12.5 µL) in a 384-well plate containing assay buffer, 500 nM annealed RNA, 0.5 mM GTP, and 0.05 mU/µL inorganic pyrophosphatase.[9]

  • Add the test compound at a concentration of 10 µM.[9]

  • Initiate the reaction by adding 200 nM of purified ZIKV RdRp.[9]

  • Incubate the reaction at 22°C for 75 minutes.[9]

  • Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).

Visualizations

Zika Virus RdRp in Viral Replication

The following diagram illustrates the central role of the RNA-dependent RNA polymerase (RdRp), located in the non-structural protein 5 (NS5), during the Zika virus replication cycle.

Zika_Replication cluster_host_cell Host Cell Cytoplasm cluster_replication Replication Complex (on ER membrane) Virus_Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Virus_Entry->Uncoating Translation 3. Translation of Viral Polyprotein Uncoating->Translation Cleavage 4. Polyprotein Cleavage Translation->Cleavage RdRp ZIKV RdRp (NS5) Cleavage->RdRp NS5 Protein Replication 5. RNA Replication (Replication Complex) Assembly 6. Virion Assembly Release 7. Virion Release (Exocytosis) Assembly->Release posRNA ss(+)RNA Genome negRNA (-)RNA Intermediate posRNA->negRNA Template new_posRNA New ss(+)RNA Genomes negRNA->new_posRNA Template new_posRNA->Assembly RdRp->negRNA Synthesizes RdRp->new_posRNA Synthesizes

Caption: Role of ZIKV RdRp in the viral replication cycle.

General Workflow for a ZIKV RdRp Inhibitor Assay

This diagram outlines a typical experimental workflow for screening and characterizing inhibitors of Zika virus RdRp.

Inhibitor_Assay_Workflow cluster_workflow Inhibitor Assay Workflow cluster_controls Controls Start Start: Prepare Assay Components (Enzyme, Substrate, Buffer) Add_Inhibitor Add Test Compound (Potential Inhibitor) Start->Add_Inhibitor Positive_Control Positive Control (No Inhibitor) Start->Positive_Control Negative_Control Negative Control (No Enzyme) Start->Negative_Control Incubate Incubate Reaction Mixture Add_Inhibitor->Incubate Measure_Signal Measure Assay Signal (e.g., Fluorescence, Radioactivity) Incubate->Measure_Signal Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Measure_Signal->Analyze_Data End End: Identify Potential Inhibitors Analyze_Data->End Positive_Control->Incubate Negative_Control->Incubate

Caption: General workflow for a ZIKV RdRp inhibitor assay.

References

Validation & Comparative

Comparative Analysis of LabMol-319: Cross-Reactivity Profile Against Flaviviruses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and potential for cross-reactivity of antiviral compounds is paramount. This guide provides a comparative overview of LabMol-319, a known inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), and examines its potential activity against other medically important flaviviruses.

While direct experimental data on the cross-reactivity of this compound against a panel of flaviviruses is not currently available in published literature, this guide offers a comparative context by examining the activity of other non-nucleoside inhibitors targeting the flavivirus RdRp. This analysis, supplemented with detailed experimental protocols, aims to inform future research and drug development efforts.

This compound: Known Inhibitory Activity

This compound has been identified as a potent inhibitor of the Zika virus NS5 RdRp, an essential enzyme for viral replication.[1][2][3][4][5][6][7] The available quantitative data for this compound's activity against ZIKV is summarized below.

CompoundVirus TargetEnzyme TargetIC50 (µM)Reference
This compoundZika Virus (ZIKV)NS5 RdRp1.6[1][3][4][6][7]

Cross-Reactivity of Non-Nucleoside Flavivirus RdRp Inhibitors: A Comparative Landscape

To provide a framework for understanding the potential cross-reactivity of this compound, the following table summarizes the inhibitory activities of other reported non-nucleoside inhibitors of the ZIKV NS5 RdRp against a panel of flaviviruses. This data highlights that cross-reactivity profiles can vary significantly between compounds, even those targeting the same viral enzyme.

CompoundZIKV EC50 (µM)DENV-2 EC50 (µM)WNV EC50 (µM)YFV EC50 (µM)Reference
Compound 6 0.53.44.3Not Reported[8]
Compound 15 2.69.64.6Not Reported[8]
7DMA ReportedReportedReportedReported[9]
2'-CMA ReportedNot ReportedNot ReportedNot Reported[9]
NITD008 Not ReportedReportedReportedNot Reported[9]

EC50 values represent the concentration of the compound that inhibits 50% of viral replication in cell-based assays. 7DMA (7-deaza-2'-C-methyladenosine) and 2'-CMA (2'-C-methyladenosine) are nucleoside inhibitors included for broader context on flavivirus polymerase inhibitors.

The data for compounds 6 and 15 suggest that non-nucleoside inhibitors of ZIKV RdRp can exhibit broad-spectrum activity against other flaviviruses, although their potency may vary.[8] The structural and chemical properties of each compound will ultimately determine its specific cross-reactivity profile.

Experimental Protocols

For researchers interested in evaluating the cross-reactivity of this compound or other compounds, the following are detailed methodologies for key experimental assays.

Flavivirus NS5 RdRp Enzymatic Inhibition Assay

This assay directly measures the inhibition of the viral RNA-dependent RNA polymerase activity.

Materials:

  • Recombinant flavivirus NS5 protein (ZIKV, DENV, WNV, YFV)

  • RNA template (e.g., poly(A) or a virus-specific sequence)

  • RNA primer (e.g., oligo(dT))

  • Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP or a fluorescently labeled UTP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, and RNA primer.

  • Add the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding the recombinant NS5 protein and the rNTP mix.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the incorporation of the labeled rNTP into the newly synthesized RNA strand using a scintillation counter or fluorescence plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

Materials:

  • Susceptible cell line (e.g., Vero cells)

  • Flavivirus stocks (ZIKV, DENV, WNV, YFV)

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • Test compound (this compound)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed the susceptible cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours.

  • Remove the viral inoculum and wash the cells.

  • Add an overlay medium containing various concentrations of the test compound. A vehicle control should be included.

  • Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Fix the cells with a formalin solution.

  • Remove the overlay and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by fitting the data to a dose-response curve.

Visualizing the Path to Antiviral Specificity

To better understand the experimental logic and the biological target of this compound, the following diagrams are provided.

Antiviral_Cross_Reactivity_Workflow cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Validation cluster_data_analysis Data Analysis Compound Test Compound (e.g., this compound) ZIKV_Assay ZIKV RdRp Enzymatic Assay Compound->ZIKV_Assay DENV_Assay DENV RdRp Enzymatic Assay Compound->DENV_Assay WNV_Assay WNV RdRp Enzymatic Assay Compound->WNV_Assay YFV_Assay YFV RdRp Enzymatic Assay Compound->YFV_Assay IC50 Determine IC50 values ZIKV_Assay->IC50 DENV_Assay->IC50 WNV_Assay->IC50 YFV_Assay->IC50 ZIKV_Cell ZIKV-infected Cell Assay EC50 Determine EC50 values ZIKV_Cell->EC50 DENV_Cell DENV-infected Cell Assay DENV_Cell->EC50 WNV_Cell WNV-infected Cell Assay WNV_Cell->EC50 YFV_Cell YFV-infected Cell Assay YFV_Cell->EC50 IC50->ZIKV_Cell IC50->DENV_Cell IC50->WNV_Cell IC50->YFV_Cell Selectivity Assess Selectivity & Cross-Reactivity EC50->Selectivity

Caption: Experimental workflow for assessing antiviral cross-reactivity.

Flavivirus_Replication_Cycle cluster_host_cell Host Cell Entry 1. Entry & Uncoating Translation 2. Translation of viral polyprotein Entry->Translation Processing 3. Polyprotein Processing Translation->Processing RdRp NS5 RdRp Processing->RdRp Replication 4. RNA Replication (via dsRNA intermediate) Assembly 5. Virion Assembly Replication->Assembly Egress 6. Maturation & Egress Assembly->Egress Virus Flavivirus Egress->Virus New Virions RdRp->Replication Target of Inhibition LabMol319 This compound LabMol319->RdRp Inhibits Virus->Entry

Caption: Flavivirus replication cycle and the target of this compound.

References

Unveiling the Action of LabMol-319: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of this compound, compares its in vitro efficacy with other known ZIKV NS5 RdRp inhibitors, and provides detailed experimental protocols for the assays cited.

Mechanism of Action of this compound

This compound is a non-nucleoside inhibitor that targets the NS5 protein of the Zika virus. The NS5 protein is a crucial multifunctional enzyme that possesses both methyltransferase and RNA-dependent RNA polymerase (RdRp) activities, both of which are essential for viral RNA replication and capping. By inhibiting the RdRp activity of NS5, this compound directly interferes with the synthesis of new viral RNA genomes, thereby halting the replication cycle of the virus. The discovery of this compound was a result of the OpenZika project, a collaborative research initiative that utilized computational screening and subsequent in vitro testing to identify novel antiviral compounds.[1]

dot

ZIKV_Replication_Inhibition cluster_virus Zika Virus Replication cluster_inhibition Mechanism of this compound Viral RNA Viral RNA NS5 RdRp NS5 RdRp Viral RNA->NS5 RdRp Template RNA Synthesis RNA Synthesis NS5 RdRp->RNA Synthesis Catalyzes New Viral RNA New Viral RNA RNA Synthesis->New Viral RNA This compound This compound This compound->NS5 RdRp Inhibits

Caption: Inhibition of Zika Virus Replication by this compound.

Comparative Efficacy of ZIKV NS5 RdRp Inhibitors

The inhibitory potential of this compound has been quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound. The following table provides a comparison of the reported IC50 values of this compound and other selected ZIKV NS5 RdRp inhibitors.

CompoundTypeIC50 (µM)Reference
This compound Non-nucleoside1.6[2][3][4][5][6]
Sofosbuvir triphosphateNucleoside7.3[7]
DMB213Non-nucleoside5.2[7]
ItraconazoleNon-nucleoside1.82[8]
PosaconazoleNon-nucleoside4.29[8]
GossypolNon-nucleoside2.54[8]
PedalitinNon-nucleoside4.1[9]
QuercetinNon-nucleoside0.5[9]

Experimental Protocols

The determination of the IC50 value for this compound was performed using an in vitro ZIKV NS5 RdRp activity assay. The following is a generalized protocol based on the methodologies referenced in the discovery of these inhibitors.

ZIKV NS5 RdRp Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA synthesis activity of the ZIKV NS5 RdRp enzyme.

Materials:

  • Purified recombinant ZIKV NS5 RdRp enzyme

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(dT))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radioactively labeled rNTP (e.g., [α-³²P]UTP or [³H]UTP) or a fluorescent RNA dye

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT, and other necessary components)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Control compounds (positive and negative)

  • Microplates (e.g., 96-well)

  • Filter-binding apparatus or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, RNA template, RNA primer, and non-labeled rNTPs.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells. Include a vehicle control (e.g., DMSO) for baseline activity.

  • Enzyme Addition: Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme to each well.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.

  • Detection of RNA Synthesis:

    • Radiometric Assay: Stop the reaction and transfer the mixture to a filter membrane. Wash the membrane to remove unincorporated labeled rNTPs. The amount of incorporated radioactivity on the filter, representing newly synthesized RNA, is quantified using a scintillation counter.

    • Fluorescence Assay: If using a fluorescent dye that binds to double-stranded RNA, the fluorescence intensity can be measured directly in the microplate at various time points or at the end of the incubation period using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of RdRp activity inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve using a non-linear regression analysis.

dot

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Prepare Reagents Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution Compounds Add to Microplate Add to Microplate Serial Dilution->Add to Microplate Initiate Reaction Initiate Reaction Add to Microplate->Initiate Reaction Add Enzyme Incubate Incubate Initiate Reaction->Incubate Measure RNA Synthesis Measure RNA Synthesis Incubate->Measure RNA Synthesis Data Analysis Data Analysis Measure RNA Synthesis->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: Workflow for ZIKV NS5 RdRp Inhibition Assay.

References

Validating LabMol-319's Target Engagement: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key secondary assays to validate the target engagement of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp).

This document outlines the principles, protocols, and data outputs of three widely accepted methodologies: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Kinobeads Competition Binding Assays. By presenting this information in a structured format, we aim to facilitate the selection of the most appropriate assay(s) for validating the mechanism of action of this compound and other small molecule inhibitors.

Comparative Analysis of Target Engagement Assays

The choice of a secondary assay depends on various factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., affinity, residence time, or selectivity). The following table provides a high-level comparison of the three highlighted techniques.

AssayPrincipleAdvantagesDisadvantagesTypical Data Output
Cellular Thermal Shift Assay (CETSA) Measures the ligand-induced thermal stabilization of a target protein within cells or cell lysates.[1][2][3]Label-free approach, applicable to endogenous proteins in their native context, no requirement for compound or protein modification.[3]Can be low-throughput, requires a specific antibody for detection, and optimization of heating conditions may be necessary.[2][4]Western blot band intensities, protein melt curves (protein abundance vs. temperature), and thermal shift (ΔTm).
NanoBRET™ Target Engagement Assay A proximity-based assay measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer in live cells.[5][6][7]High-throughput capabilities, provides quantitative data on compound affinity and residence time in a live-cell format.[5][6][8]Requires genetic modification of the target protein (fusion with NanoLuc®) and the availability of a suitable fluorescent tracer.[5][6]BRET ratio, IC50/EC50 curves, compound affinity (Kd), and target residence time.[5][6][8]
Kinobeads Competition Binding An affinity chromatography-based chemical proteomics method where a test compound competes with immobilized, broad-spectrum inhibitors for binding to a multitude of endogenous proteins (primarily kinases) in a cell lysate.[9][10][11]Enables unbiased profiling of a compound's selectivity against a large panel of endogenous proteins in a single experiment.[9][10]Primarily designed for the kinome and may not be applicable to all protein classes; the compound must be competitive with the immobilized ligands.[10]Dose-dependent binding inhibition curves, IC50 values for numerous off-targets, and comprehensive selectivity profiles.[11][12]

Experimental Protocols & Visual Workflows

Cellular Thermal Shift Assay (CETSA)

This protocol offers a generalized framework that should be optimized for the specific cell line and target protein.

Objective: To confirm that this compound binds to and stabilizes the ZIKV NS5 RdRp protein in a cellular milieu.

Materials:

  • Cells expressing the target protein (ZIKV NS5 RdRp)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitors)

  • Primary antibody specific for NS5 RdRp

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler or heating block

  • Standard Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells expressing ZIKV NS5 RdRp and treat with various concentrations of this compound or a vehicle control for a specified duration.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling period at room temperature.[13]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[14]

  • Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration for each sample and normalize.

  • Western Blotting: Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane. Probe the membrane with a primary antibody against NS5 RdRp and then with an HRP-conjugated secondary antibody.

  • Detection & Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and plot them against the corresponding temperatures to generate melt curves. A rightward shift in the melt curve for this compound-treated samples compared to the control indicates target stabilization and therefore, engagement.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cells Cells Expressing NS5 RdRp treatment Treat with this compound or Vehicle Control cells->treatment heat Heat Aliquots Across a Temperature Gradient treatment->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to Isolate Soluble Proteins lysis->centrifuge western Western Blot for Soluble NS5 RdRp centrifuge->western analysis Quantify Bands to Generate Melt Curves western->analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

This protocol provides a general outline for performing a NanoBRET™ assay.

Objective: To quantify the binding affinity and target residence time of this compound for ZIKV NS5 RdRp in living cells.

Materials:

  • A suitable host cell line (e.g., HEK293)

  • Expression vector encoding NS5 RdRp fused to NanoLuc® luciferase

  • Transfection reagent

  • A fluorescent tracer that specifically binds to NS5 RdRp

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

  • A plate reader with BRET capabilities

Procedure:

  • Transfection: Transfect the host cells with the NS5 RdRp-NanoLuc® expression vector and seed the transfected cells into a multi-well plate.

  • Compound Application: On the following day, treat the cells with a serial dilution of this compound.

  • Tracer Addition: Add the fluorescent tracer to all wells at a pre-optimized concentration.

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent to initiate the luminescent reaction.

  • BRET Measurement: Measure the emissions from the donor (NanoLuc®) and the acceptor (tracer) using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission divided by donor emission). Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value, from which the compound's affinity (Kd) can be derived. For residence time determination, a kinetic protocol is employed to monitor the dissociation of the compound over time.[5][6]

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis transfect Transfect Cells with NS5 RdRp-NanoLuc® Construct seed Seed Transfected Cells into a Multi-Well Plate transfect->seed compound Add Serial Dilutions of this compound seed->compound tracer Add Fluorescent Tracer compound->tracer substrate Add Nano-Glo® Substrate tracer->substrate read Measure BRET Signal substrate->read analyze Calculate BRET Ratio and Determine IC50/Kd read->analyze

Caption: Workflow of the NanoBRET™ Target Engagement Assay.

Kinobeads Competition Binding Assay

This protocol outlines a typical workflow for a kinobeads-based selectivity profiling experiment.

Objective: To evaluate the selectivity of this compound by profiling its interactions with the human kinome, thereby identifying potential off-targets.

Materials:

  • Cell lysate from a relevant human cell line

  • This compound

  • Kinobeads (a resin with immobilized broad-spectrum kinase inhibitors)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a cell lysate under native (non-denaturing) conditions.

  • Compound Incubation: Incubate aliquots of the cell lysate with a range of concentrations of this compound.

  • Affinity Pulldown: Add the kinobeads to the lysates and incubate to allow the capture of kinases not bound by this compound.

  • Washing: Thoroughly wash the beads to remove proteins that are non-specifically bound.

  • Elution: Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Process the eluted proteins for mass spectrometry analysis, typically involving trypsin digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the quantity of each identified kinase in the this compound-treated samples to the vehicle control. A reduction in the amount of a kinase captured by the beads with increasing concentrations of this compound signifies that the compound binds to that kinase.[9][11] By plotting the abundance of each kinase against the compound concentration, IC50 values can be determined, creating a comprehensive selectivity profile.[11][12]

Kinobeads_Workflow cluster_lysate_prep Lysate Incubation cluster_pulldown Affinity Capture cluster_ms_analysis Mass Spectrometry & Data Analysis lysate Prepare Native Cell Lysate incubate Incubate Lysate with Varying Concentrations of this compound lysate->incubate add_beads Add Kinobeads to Capture Unbound Kinases incubate->add_beads wash Wash Beads to Remove Non-Specific Binders add_beads->wash elute Elute Bound Kinases wash->elute digest Prepare Proteins for MS elute->digest lcms LC-MS/MS Analysis digest->lcms data Quantify Kinases and Determine IC50 Values lcms->data

Caption: Workflow of the Kinobeads Competition Binding Assay.

References

Comparative Analysis of LabMol-319 and its Analogs as Zika Virus NS5 RdRp Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of LabMol-319 and its structural analogs, identified through the OpenZika project, reveals varying potencies against the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these compounds, supported by experimental data and protocols, to inform future antiviral drug discovery efforts.

This compound has been identified as a potent inhibitor of ZIKV NS5 RdRp with a half-maximal inhibitory concentration (IC50) of 1.6 µM.[1][2][3] This and other compounds, discovered through the collaborative OpenZika project, represent promising non-nucleoside scaffolds for the development of novel ZIKV therapeutics. The OpenZika initiative utilized computational methods, including molecular docking and machine learning, to screen millions of compounds against ZIKV targets, leading to the identification of several potential inhibitors.[4][5][6][7][8][9]

Quantitative Comparison of this compound and Analogs

The following table summarizes the in vitro inhibitory activity of this compound and its analogs against ZIKV NS5 RdRp.

Compound IDZIKV NS5 RdRp IC50 (µM)
This compound1.6
LabMol-2040.61
LabMol-3010.8
LabMol-30917

Data sourced from Mottin et al., "Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika."

Chemical Structures

This compound Molecular Formula: C22H16N2O5[2] SMILES: O=C1C=2C(C(=O)N1C3=CC(C(OC)=O)=CC=C3)=CC=C(OC4=CC=C(N)C=C4)C2[10]

(Note: Structures for LabMol-204, LabMol-301, and LabMol-309 require access to the full research publication for accurate representation and are not provided here.)

Mechanism of Action and Signaling Pathway

This compound and its analogs function as non-nucleoside inhibitors of the ZIKV NS5 RdRp. This enzyme is essential for the replication of the viral RNA genome. By binding to the polymerase, these inhibitors are believed to allosterically prevent the enzyme from synthesizing new viral RNA, thereby halting the replication cycle.

ZIKV_Replication_Inhibition cluster_virus Zika Virus Life Cycle cluster_inhibition Inhibition Pathway Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage RNA Replication RNA Replication Polyprotein Cleavage->RNA Replication Virion Assembly Virion Assembly RNA Replication->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release This compound & Analogs This compound & Analogs NS5 RdRp NS5 RdRp This compound & Analogs->NS5 RdRp Binds to NS5 RdRp->RNA Replication Inhibits

Caption: Inhibition of ZIKV Replication by this compound.

The diagram above illustrates the point of intervention of this compound and its analogs in the Zika virus life cycle. These compounds target the NS5 RdRp enzyme, which is a key component of the viral replication machinery.

Experimental Protocols

The following is a summarized methodology for the ZIKV NS5 RdRp enzymatic assay used to determine the IC50 values.

ZIKV NS5 RdRp Enzymatic Assay Workflow

experimental_workflow reagents Reagents: - ZIKV NS5 RdRp Enzyme - RNA Template - NTPs - Inhibitor (this compound or Analog) incubation Incubation at 37°C reagents->incubation quenching Quenching of Reaction incubation->quenching detection Detection of RNA Product (e.g., Fluorescence-based) quenching->detection analysis Data Analysis to Determine IC50 detection->analysis

Caption: ZIKV NS5 RdRp Enzymatic Assay Workflow.

Detailed Methodology:

  • Reaction Mixture Preparation: The enzymatic reaction is typically performed in a buffer solution containing the purified recombinant ZIKV NS5 RdRp enzyme, a specific RNA template, and a mixture of nucleotide triphosphates (NTPs).

  • Inhibitor Addition: Varying concentrations of the test compounds (this compound and its analogs) are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.

  • Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for RNA synthesis.

  • Reaction Quenching: The reaction is stopped by adding a quenching solution, such as EDTA, which chelates the metal ions essential for polymerase activity.

  • Product Detection: The amount of newly synthesized RNA is quantified. This can be achieved through various methods, such as the incorporation of labeled nucleotides or the use of intercalating fluorescent dyes that bind to double-stranded RNA.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

This comparative guide highlights the potential of the LabMol series of compounds as a starting point for the development of effective antiviral therapies against the Zika virus. Further structure-activity relationship (SAR) studies and optimization are necessary to improve the potency and pharmacokinetic properties of these promising scaffolds.

References

Head-to-Head Comparison of LabMol-319 with Other RdRp Inhibitors: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of LabMol-319, a novel RNA-dependent RNA polymerase (RdRp) inhibitor, with other prominent RdRp inhibitors. This analysis is supported by experimental data on their efficacy, particularly against Zika virus (ZIKV), and includes detailed experimental methodologies.

Executive Summary

This compound has emerged as a potent inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp), demonstrating significant promise in preclinical studies. This guide offers a head-to-head comparison of this compound with established RdRp inhibitors such as Remdesivir, Favipiravir, and Molnupiravir. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their relative potencies and mechanisms of action.

Data Presentation: Quantitative Comparison of RdRp Inhibitors

The following tables summarize the in vitro efficacy of this compound and other RdRp inhibitors against Zika virus.

Table 1: In Vitro Efficacy of RdRp Inhibitors against Zika Virus (ZIKV) NS5 RdRp

CompoundTargetIC50 (μM)Assay TypeSource
This compound ZIKV NS5 RdRp1.6Enzymatic Assay[1][2]
Sofosbuvir triphosphateZIKV NS5 RdRp7.3Enzymatic Assay
DMB213ZIKV NS5 RdRp5.2Enzymatic Assay
PedalitinZIKV NS5 RdRp4.1Enzymatic Assay
QuercetinZIKV NS5 RdRp0.5Enzymatic Assay
PosaconazoleZIKV NS5 RdRp4.29Enzymatic Assay

Table 2: In Vitro Efficacy of Other Clinically Relevant RdRp Inhibitors against Zika Virus

CompoundCell TypeEC50 (μM)Source
RemdesivirHuh-7Data not specified, but inhibits infection[3][4]
FavipiravirHUH-7236.5[5]
Molnupiravir (EIDD-1931)BHK, Huh7IC50 values reported, potent activity[6]
FludarabineVero, BHK21, U251 MG, HMC3< 1.0[7]

Mechanism of Action: A Visual Overview

RdRp inhibitors can be broadly classified into two categories based on their mechanism of action: nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs).

cluster_0 Viral RNA Replication cluster_1 Inhibition Mechanisms RNA_Template Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) RNA_Template->RdRp binds Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA synthesizes Chain_Termination Premature Chain Termination RdRp->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Allosteric_Inhibition Allosteric Inhibition (Conformational Change) RdRp->Allosteric_Inhibition NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp provides building blocks NI Nucleoside Inhibitors (e.g., Remdesivir, Favipiravir, Molnupiravir) NI->RdRp incorporated into nascent RNA NNI Non-Nucleoside Inhibitors (e.g., this compound - putative) NNI->RdRp bind to allosteric site

Caption: General mechanism of action of RdRp inhibitors.

Experimental Protocols

Zika Virus NS5 RdRp Enzymatic Assay (for this compound)

The inhibitory activity of this compound against ZIKV NS5 RdRp was determined using a fluorescence-based polymerization assay. The protocol, as described in the foundational study by Mottin et al. (2022), is summarized below.[2]

Experimental Workflow:

Caption: A simplified workflow for a typical RdRp inhibition assay.

Detailed Methodology:

  • Reaction Mixture Preparation: The enzymatic reactions were performed in a reaction buffer containing Tris-HCl, NaCl, MgCl₂, DTT, and a commercial RNase inhibitor.

  • Enzyme and Substrates: Recombinant ZIKV NS5 RdRp enzyme was pre-incubated with the RNA template/primer duplex.

  • Compound Addition: this compound, dissolved in DMSO, was added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The reaction was initiated by the addition of a mixture of natural nucleoside triphosphates (NTPs).

  • Signal Detection: The extent of RNA synthesis was quantified using a fluorescence-based method that detects the newly synthesized RNA.

  • Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce the RdRp activity by 50%, was determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Antiviral Assays (General Protocol for Remdesivir, Favipiravir, Molnupiravir)

The antiviral activity of Remdesivir, Favipiravir, and Molnupiravir against Zika virus was evaluated in cell-based assays. A general protocol is outlined below.

  • Cell Culture: A suitable host cell line (e.g., Huh-7, Vero, BHK) is seeded in multi-well plates and grown to a confluent monolayer.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period before or after viral infection.

  • Viral Infection: The cells are infected with Zika virus at a specific multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined by various methods, such as:

    • Plaque Assay: To determine the infectious virus titer.

    • qRT-PCR: To quantify viral RNA levels.

    • Immunofluorescence Assay: To detect viral protein expression.

    • Cell Viability Assay: To measure the cytopathic effect (CPE) of the virus.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves. The CC50 (50% cytotoxic concentration) is also determined to assess the selectivity of the compound.

Concluding Remarks

This compound demonstrates potent in vitro inhibition of Zika virus NS5 RdRp, with an IC50 value of 1.6 μM.[1][2] This positions it as a promising candidate for further development as an anti-ZIKV therapeutic. When compared to other RdRp inhibitors with reported activity against Zika virus, this compound's potency is notable. For instance, its IC50 is lower than that of sofosbuvir triphosphate and DMB213.

It is important to note that the provided comparisons are based on data from different studies, which may employ varied experimental conditions. Direct head-to-head studies are necessary for a definitive comparative assessment. Furthermore, the in vivo efficacy and safety profiles of this compound remain to be established.

The continued investigation of diverse RdRp inhibitors like this compound is crucial for the development of broad-spectrum antiviral agents to combat emerging and re-emerging viral threats. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and results summarized in this guide.

References

Independent Verification of LabMol-319's Anti-Zika Virus Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-Zika virus (ZIKV) activity of the investigational compound LabMol-319 with other notable antiviral agents. The information presented herein is collated from publicly available experimental data to facilitate independent verification and inform future research directions.

Executive Summary

This compound has been identified as a potent inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp) in biochemical assays. However, publicly available data on its efficacy in cell-based antiviral assays is limited, with some studies indicating a lack of direct antiviral effect under their experimental conditions. This guide contrasts the known enzymatic inhibitory activity of this compound with the demonstrated cellular antiviral activities of other compounds, including Sofosbuvir, Molnupiravir, Niclosamide, and PHA-690509. Detailed experimental protocols for key assays are provided to allow for replication and independent verification of these findings.

Data Presentation: Comparative Anti-ZIKV Activity

The following table summarizes the reported anti-ZIKV activity of this compound and selected comparator compounds. It is crucial to note that the inhibitory values (IC50, EC50) and cytotoxicity (CC50) can vary significantly based on the experimental setup, including the specific ZIKV strain, cell line, and assay methodology used.

CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI)Cell LineZIKV Strain(s)
This compound NS5 RdRp 1.6 [1][2]N/A N/A N/A N/AN/A
SofosbuvirNS5 RdRpN/A1.0 - 5.0>200≥40Huh-7, JarMultiple
Molnupiravir (EIDD-1931)NS5 RdRpN/A~0.5>10>20VeroMultiple
NiclosamideNS2B-NS3 Protease, Host Cell PathwaysN/A0.37>20>54SNB-19Multiple
PHA-690509CDK inhibitor, Viral ReplicationN/A1.72>20>11SNB-19Multiple
RibavirinIMPDH, Viral ReplicationN/A9.4 - 48.5>100>2-10Vero, SH-SY5YMultiple

Note:

  • IC50 (Half-maximal inhibitory concentration): Concentration of a drug that is required for 50% inhibition of a specific target, such as an enzyme, in a biochemical assay.

  • EC50 (Half-maximal effective concentration): Concentration of a drug that gives half-maximal response in a cell-based assay, such as inhibiting viral replication by 50%.

  • CC50 (Half-maximal cytotoxic concentration): Concentration of a drug that kills 50% of cells in a cytotoxicity assay.

  • SI (Selectivity Index): Calculated as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.

  • N/A: Data not publicly available.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This method is a gold standard for quantifying infectious virus particles and determining the efficacy of antiviral compounds.

Materials:

  • Vero cells (or other susceptible cell lines)

  • Zika virus stock of known titer (PFU/mL)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds serially diluted in DMEM

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compound in DMEM.

    • Remove the growth medium from the cells and wash with PBS.

    • Add the compound dilutions to the respective wells.

    • Infect the cells with ZIKV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay:

    • After incubation, remove the virus-compound inoculum.

    • Overlay the cells with a semi-solid medium (e.g., DMEM containing 1% low-melting-point agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until visible plaques are formed.

  • Staining and Plaque Counting:

    • Fix the cells with a formaldehyde solution.

    • Remove the overlay and stain the cell monolayer with crystal violet solution. The living cells will be stained, and the areas of cell death due to viral infection (plaques) will appear as clear zones.

    • Count the number of plaques in each well.

  • EC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay measures the toxicity of the compound on the host cells.

Materials:

  • Vero cells (or the same cell line used in the antiviral assay)

  • DMEM with FBS and antibiotics

  • Test compounds serially diluted in DMEM

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Remove the growth medium and add serial dilutions of the test compound to the wells. Include a cell control (no compound) and a background control (no cells).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures a parameter of cell viability, such as metabolic activity or ATP content.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. The percentage of cell viability is calculated relative to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Zika Virus Replication Cycle

The following diagram illustrates the key stages of the Zika virus replication cycle within a host cell. Understanding this pathway is crucial for identifying potential targets for antiviral intervention.

ZIKV_Replication Zika Virus Replication Cycle cluster_entry Viral Entry cluster_replication Replication & Translation cluster_assembly_release Assembly & Release Attachment 1. Attachment to Host Receptor Endocytosis 2. Clathrin-Mediated Endocytosis Attachment->Endocytosis Fusion 3. Endosomal Fusion & RNA Release Endocytosis->Fusion Translation 4. Translation of Polyprotein Fusion->Translation Viral RNA Cleavage 5. Polyprotein Cleavage Translation->Cleavage Polyprotein RNA_Replication 6. RNA Replication (via NS5 RdRp) Cleavage->RNA_Replication NS Proteins (e.g., NS5) Assembly 7. Virion Assembly at ER Cleavage->Assembly Structural Proteins RNA_Replication->Assembly New Viral RNA Maturation 8. Maturation in Golgi Assembly->Maturation Immature Virions Release 9. Release by Exocytosis Maturation->Release Mature Virions

Caption: A schematic overview of the Zika virus life cycle in a host cell.

Experimental Workflow for Anti-ZIKV Compound Screening

This diagram outlines a typical workflow for screening and validating potential antiviral compounds against the Zika virus.

Antiviral_Workflow Workflow for Anti-ZIKV Compound Screening cluster_screening Primary Screening cluster_validation Hit Validation cluster_mechanism Mechanism of Action Studies HTS High-Throughput Screening (e.g., Cell Viability Assay) Dose_Response Dose-Response & EC50 Determination (Plaque Reduction Assay) HTS->Dose_Response Primary Hits Cytotoxicity Cytotoxicity Assay (CC50) Dose_Response->Cytotoxicity Confirmed Hits Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity->Selectivity_Index Time_of_Addition Time-of-Addition Assay Selectivity_Index->Time_of_Addition Promising Candidates Enzymatic_Assay Enzymatic Assays (e.g., RdRp inhibition) Time_of_Addition->Enzymatic_Assay Resistance_Studies Resistance Selection Studies Enzymatic_Assay->Resistance_Studies

Caption: A logical workflow for the discovery and validation of anti-ZIKV compounds.

Discussion and Conclusion

This compound demonstrates potent inhibition of the isolated ZIKV NS5 RdRp enzyme, a critical component of the viral replication machinery.[1][2] This makes it an interesting candidate for further investigation. However, the lack of publicly available data on its antiviral activity in cell-based assays (EC50) and its cellular toxicity (CC50) is a significant gap in its preclinical profile. One study that investigated several compounds from the same chemical library reported a cytoprotective effect but no direct antiviral activity for the tested compounds in their specific assay. This highlights the critical importance of transitioning from biochemical assays to cell-based models to assess the true therapeutic potential of a compound.

In contrast, compounds like Sofosbuvir and Molnupiravir, which also target the NS5 RdRp, have well-documented EC50 and CC50 values, demonstrating their ability to inhibit ZIKV replication in various cell types with a favorable selectivity index. Similarly, Niclosamide and PHA-690509, which act through different mechanisms, have also shown potent anti-ZIKV activity in cellular models.

For a comprehensive and independent verification of this compound's anti-ZIKV activity, it is imperative to perform standardized cell-based assays, such as the plaque reduction assay and cytotoxicity assays described in this guide. These experiments will provide the necessary data to calculate the Selectivity Index and allow for a direct and meaningful comparison with other promising anti-ZIKV candidates. Future research should focus on generating this crucial dataset to ascertain the potential of this compound as a viable therapeutic agent against Zika virus infection.

References

Safety Operating Guide

Prudent Disposal of LabMol-319: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Research Chemicals

Given the absence of specific public data on the disposal of LabMol-319, this document provides a comprehensive guide based on established best practices for the safe handling and disposal of novel or uncharacterized research chemicals. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and follow these procedures to ensure safety and environmental compliance.

I. Core Principles of Chemical Waste Management

The primary principle in handling any laboratory waste, including this compound, is to prevent pollution and reduce risk.[1] This involves a hierarchy of waste management: source reduction, reuse or redistribution, recycling, and finally, treatment and disposal.[1] When direct disposal is necessary, it must be done in a way that is safe, environmentally responsible, and compliant with all relevant regulations.[2][3]

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the proper disposal of this compound, from initial handling to final collection.

Step 1: Waste Characterization and Segregation

  • Assume Hazard: In the absence of a specific Safety Data Sheet (SDS) for this compound, treat it as hazardous waste.[2] This includes assuming it may be flammable, corrosive, reactive, or toxic.[2]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[4][5] It is crucial to keep different classes of chemicals separate, such as:

    • Organic solvents (halogenated and non-halogenated)[6]

    • Aqueous solutions[1]

    • Acids and bases[4][7]

    • Solid and liquid waste[6]

Step 2: Container Selection and Management

  • Use Appropriate Containers: Collect this compound waste in a container that is chemically compatible, leak-proof, and has a secure, screw-on cap.[6][8] If possible, use the original container.[4] Do not use food containers.[4]

  • Container Integrity: Ensure the container is in good condition, with no cracks or signs of deterioration.[4]

  • Avoid Overfilling: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[4]

Step 3: Labeling

  • Immediate Labeling: Label the waste container as soon as the first drop of waste is added.[9]

  • Complete Information: The label must be fully completed and legible.[4] It should include:

    • The words "Hazardous Waste"

    • The full chemical name ("this compound") and any other constituents in the waste stream. Do not use abbreviations or chemical formulas.[9]

    • The approximate percentages of each component.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.[10]

    • Any known or suspected hazards (e.g., flammable, toxic).[2]

Step 4: Storage

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[2][4] This could be a designated area on a benchtop or in a chemical fume hood.[4]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.[5][8] The secondary container must be able to hold 110% of the volume of the largest container it holds.[8]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[5][8]

  • Incompatible Materials: Store containers of incompatible wastes separately.[5] For instance, acids should be stored separately from bases.[4]

Step 5: Disposal and Removal

  • Arrange for Professional Disposal: Do not dispose of this compound down the drain or in the regular trash.[1][5] All hazardous chemical waste must be collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][10]

  • Schedule a Pickup: Request a waste pickup from your EH&S department when the container is full or approaching its storage time limit.[5][11]

  • Empty Containers: Even "empty" containers that held this compound must be disposed of as hazardous waste.[1] The first rinse of a container that held a hazardous chemical should be collected and disposed of as hazardous waste.[5][9] For highly toxic substances, the first three rinses must be collected.[5]

III. Experimental Protocols

As this compound is a research compound, specific experimental protocols for its degradation or neutralization are not publicly available. Any such procedures would need to be developed in a controlled laboratory setting by qualified personnel, following established principles of chemical safety and reaction quenching.

IV. Data Presentation

Due to the lack of publicly available data, a quantitative summary of this compound's properties is not possible. For any research chemical, it is critical to consult the supplier's Safety Data Sheet (SDS) for quantitative information on toxicity, physical and chemical properties, and other safety-related data. If an SDS is not available, the precautionary principle of assuming high hazard should be applied.

V. Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start Start: this compound Waste Generated characterize Characterize Waste (Assume Hazardous) start->characterize segregate Segregate from Incompatible Wastes characterize->segregate container Select Compatible Container segregate->container label_waste Label Container Immediately container->label_waste store Store in Designated SAA with Secondary Containment label_waste->store close_container Keep Container Closed store->close_container pickup Request Waste Pickup from EH&S close_container->pickup When container is full or storage time limit is reached end End: Professional Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.